molecular formula C7H6FIO B1313143 1-Fluoro-2-iodo-4-methoxybenzene CAS No. 1028263-94-6

1-Fluoro-2-iodo-4-methoxybenzene

Cat. No.: B1313143
CAS No.: 1028263-94-6
M. Wt: 252.02 g/mol
InChI Key: YVAOSHLRHPIXQT-UHFFFAOYSA-N
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Description

1-Fluoro-2-iodo-4-methoxybenzene is a halogen-substituted anisole derivative with the molecular formula C7H6FIO and a molecular weight of 252.02 g/mol . This compound is provided with a purity of ≥97% and is characterized by the CAS Number 1028263-94-6 . Its structure features a benzene ring substituted with fluorine, iodine, and methoxy functional groups, making it a valuable and versatile intermediate in synthetic organic chemistry . This compound is primarily used as a key building block in research, particularly in transition-metal-catalyzed cross-coupling reactions, such as the C-H arylation of unactivated arenes . These reactions are fundamental methodologies for constructing biaryl structures, which are privileged scaffolds found in a wide range of pharmaceuticals, agrochemicals, and functional materials . The presence of both fluorine and iodine on the aromatic ring offers orthogonal reactivity, allowing researchers to perform selective subsequent transformations. For research purposes only. Not intended for diagnostic or therapeutic use. Handle with appropriate precautions; refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use. Storage recommendations are to keep the compound in a dark place, sealed in a dry environment, at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-iodo-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAOSHLRHPIXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Fluoro-2-iodo-4-methoxybenzene (CAS No. 1028263-94-6). This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into the potential applications of this versatile chemical intermediate.

Core Chemical Properties

This compound is a halogenated aromatic compound featuring a benzene ring substituted with fluorine, iodine, and methoxy groups.[1] Its unique substitution pattern imparts specific reactivity, making it a valuable building block in the synthesis of more complex molecules.[1]

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1028263-94-6[1][2][3][4]
Molecular Formula C₇H₆FIO[1]
Molecular Weight 252.02 g/mol [1]
Appearance Not specified (likely a solid or liquid)-
Melting Point N/A[1]
Boiling Point N/A[1]
Solubility N/A[1]
Storage Temperature 2-8°C (protect from light)[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are not provided in the available search results, the following spectroscopic techniques are essential for its analysis:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the chemical environment of the hydrogen atoms on the benzene ring and the methoxy group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Offers insights into the carbon skeleton of the molecule.

  • IR (Infrared Spectroscopy): Helps identify the functional groups present, such as C-F, C-O, and aromatic C-H bonds.

  • MS (Mass Spectrometry): Determines the molecular weight and fragmentation pattern of the compound.

ChemicalBook indicates the availability of ¹H NMR, IR, MS, and ¹³C NMR data for this compound.[5]

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature. However, a plausible synthetic route can be devised based on established organic chemistry principles, starting from a readily available precursor such as 3-fluoro-4-methoxyaniline.

Proposed Synthetic Pathway:

G A 3-Fluoro-4-methoxyaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl (Sandmeyer Reaction) C This compound B->C  KI

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

Materials:

  • 3-Fluoro-4-methoxyaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Ice

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: Dissolve 3-fluoro-4-methoxyaniline in a suitable volume of dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination (Sandmeyer-type Reaction): In a separate flask, dissolve potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution.

  • Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt, which is typically observed by the cessation of nitrogen gas evolution.

  • Work-up: Cool the reaction mixture and quench any remaining iodine by adding a saturated solution of sodium thiosulfate until the dark color disappears.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Note: This is a generalized protocol and requires optimization for specific reaction conditions, including stoichiometry, reaction time, and temperature.

Reactivity and Applications in Drug Development

The presence of both a fluorine and an iodine atom on the benzene ring makes this compound a highly versatile building block in medicinal chemistry. The iodine atom can readily participate in various cross-coupling reactions, while the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidate.[6][7][8][9]

Logical Workflow for Drug Discovery Application:

G cluster_0 Synthesis of Core Scaffold cluster_1 Diversification via Cross-Coupling cluster_2 Lead Generation cluster_3 Drug Development Cascade A This compound B Suzuki Coupling (C-C bond formation) A->B C Buchwald-Hartwig Amination (C-N bond formation) A->C D Library of Arylated Derivatives B->D E Library of Aminated Derivatives C->E F Biological Screening D->F E->F G Lead Optimization F->G H Preclinical Studies G->H

Caption: Workflow for the use of this compound in drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or esters to introduce a wide range of aryl or heteroaryl substituents.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various primary or secondary amines to the aromatic ring.

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.2 - 2 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the reaction vessel.

  • Add this compound, the amine, and the base.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture with stirring (typically 80-110°C) until completion.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Safety Information

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Specific hazard information is limited, but related compounds are known to cause skin and eye irritation.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its dual functionality, with a reactive iodine atom for cross-coupling and a fluorine atom for modulating physicochemical properties, makes it an attractive starting material for the synthesis of novel and diverse molecular scaffolds. While specific experimental data for this compound is currently limited, the generalized protocols and synthetic strategies outlined in this guide provide a solid foundation for its use in research and development. Experimental verification of physical properties and optimization of reaction conditions are highly recommended.

References

In-Depth Technical Guide to 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1028263-94-6

This technical guide provides a comprehensive overview of 1-Fluoro-2-iodo-4-methoxybenzene, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its physicochemical properties, safety information, a detailed experimental protocol for its synthesis, and its application in the construction of complex molecular architectures.

Physicochemical and Safety Data

Proper handling and use of this compound require a thorough understanding of its chemical and physical properties, as well as its safety profile. The following tables summarize the key data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1028263-94-6ChemicalBook
Molecular Formula C₇H₆FIOPubChem
Molecular Weight 252.02 g/mol PubChem
Appearance Not explicitly stated, likely a solid or liquid-
Melting Point Data not available for this specific isomer-
Boiling Point Data not available for this specific isomer-
Solubility Data not available-

Table 2: Safety Information for this compound

Note: Specific safety data for CAS number 1028263-94-6 is limited. The data below is based on closely related isomers and should be used as a precautionary guideline.

Hazard CategoryGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Acute Toxicity, OralWarningH302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin IrritationWarningH315: Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362+P364
Eye IrritationWarningH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Respiratory tract irritation)WarningH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Synthesis of this compound

A reliable method for the synthesis of this compound is the Sandmeyer reaction, starting from the commercially available 3-Fluoro-4-methoxyaniline. This reaction proceeds via the formation of a diazonium salt, which is subsequently displaced by an iodide.

Experimental Protocol: Sandmeyer Reaction

Materials:

  • 3-Fluoro-4-methoxyaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

  • Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 10% w/v)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Beakers

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve a specific molar amount of 3-Fluoro-4-methoxyaniline in a solution of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature between 0-5 °C with vigorous stirring. The formation of the diazonium salt is indicated by a change in the reaction mixture.

    • Perform a starch-iodide paper test to ensure a slight excess of nitrous acid.

  • Iodination:

    • In a separate beaker, dissolve an excess of potassium iodide in water.

    • Slowly and carefully add the freshly prepared cold diazonium salt solution to the potassium iodide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and continue stirring for a specified period (e.g., 1-2 hours) to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the crude product with a suitable organic solvent like diethyl ether.

    • Wash the organic layer sequentially with water, a sodium thiosulfate solution (to remove any unreacted iodine), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

    • Further purification can be achieved by column chromatography or distillation under reduced pressure.

G cluster_synthesis Synthesis Workflow start Start: 3-Fluoro-4-methoxyaniline diazotization Diazotization (HCl, NaNO2, 0-5 °C) start->diazotization diazonium_salt Arenediazonium Salt Intermediate diazotization->diazonium_salt iodination Iodination (KI solution) diazonium_salt->iodination crude_product Crude Product Mixture iodination->crude_product extraction Solvent Extraction crude_product->extraction washing Washing & Drying extraction->washing purification Purification (Chromatography/Distillation) washing->purification final_product Final Product: This compound purification->final_product

Caption: A flowchart illustrating the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the presence of three key functional groups: a fluorine atom, an iodine atom, and a methoxy group. The carbon-iodine bond is particularly reactive and serves as a handle for various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

A prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In this reaction, the iodo-substituent is replaced by an aryl or heteroaryl group from a boronic acid or boronate ester. This reaction is a powerful tool for the construction of biaryl and heteroaryl structures, which are common motifs in many biologically active molecules.

The general scheme for a Suzuki-Miyaura coupling involving this compound is as follows:

  • An aryl halide (in this case, this compound) reacts with an organoboron compound (e.g., a phenylboronic acid derivative) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

This methodology is instrumental in medicinal chemistry for the synthesis of novel drug candidates. The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a drug molecule.

G cluster_suzuki Suzuki-Miyaura Coupling Pathway A This compound E Oxidative Addition A->E B Aryl/Heteroaryl Boronic Acid G Transmetalation B->G C Pd(0) Catalyst C->E D Base D->G F Aryl-Pd(II)-I Complex E->F F->G H Aryl-Pd(II)-Aryl' Complex G->H I Reductive Elimination H->I I->C Catalyst Regeneration J Biaryl Product I->J

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

The strategic placement of the fluoro and methoxy groups on the benzene ring of this compound allows for the synthesis of specifically substituted biaryl compounds, which can be further elaborated into complex drug molecules targeting a variety of signaling pathways implicated in diseases such as cancer, inflammation, and neurological disorders. The tailored electronic and steric properties of the resulting molecules can lead to enhanced potency and selectivity for their biological targets.

An In-depth Technical Guide to 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 1-Fluoro-2-iodo-4-methoxybenzene. The information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Properties of this compound

This compound is a halogenated aromatic compound with the molecular formula C₇H₆FIO.[1] Its structural characteristics, particularly the presence of three different substituents on the benzene ring, make it a valuable building block in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₇H₆FIO[1]
Molecular Weight 252.02 g/mol
Appearance Solid
Storage Temperature Refrigerator
Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below are the key spectral data for this compound.

  • ¹H NMR Spectrum: Available from ChemicalBook.[2]

  • ¹³C NMR Spectrum: Not explicitly found for the target molecule in the provided search results.

  • IR Spectrum: Not explicitly found for the target molecule in the provided search results.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and a representative application in a cross-coupling reaction.

Synthesis of this compound via Sandmeyer Reaction

The synthesis of this compound can be achieved from 3-Fluoro-4-methoxyaniline through a Sandmeyer reaction. This two-step process involves the diazotization of the amino group followed by iodination.

Step 1: Diazotization of 3-Fluoro-4-methoxyaniline

  • Materials:

    • 3-Fluoro-4-methoxyaniline

    • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

    • Sodium nitrite (NaNO₂)

    • Ice

    • Water

  • Procedure:

    • Dissolve a pre-weighed amount of 3-Fluoro-4-methoxyaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a flask.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.

    • Stir the resulting solution for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The diazonium salt solution should be used immediately in the next step.

Step 2: Iodination of the Diazonium Salt

  • Materials:

    • Diazonium salt solution from Step 1

    • Potassium iodide (KI)

    • Water

    • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

    • Sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Prepare a concentrated aqueous solution of potassium iodide.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

    • Extract the crude product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (to remove any residual iodine), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by a suitable method, such as column chromatography or recrystallization.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Iodination cluster_purification Workup & Purification cluster_product Final Product 3-Fluoro-4-methoxyaniline 3-Fluoro-4-methoxyaniline Diazonium Salt Formation Diazonium Salt Formation 3-Fluoro-4-methoxyaniline->Diazonium Salt Formation 1. NaNO2, H+ 2. 0-5 °C Iodination Reaction Iodination Reaction Diazonium Salt Formation->Iodination Reaction KI Extraction Extraction Iodination Reaction->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification Drying->Purification This compound This compound Purification->this compound

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a suitable substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The following is a general protocol for the reaction with an arylboronic acid.

  • Materials:

    • This compound

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

    • Water (if using an aqueous base solution)

    • Inert gas (e.g., Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

    • Add the palladium catalyst (typically 1-5 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent(s) via syringe.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Coupling_Pathway Aryl_Halide This compound Coupled_Product Coupled Biaryl Product Aryl_Halide->Coupled_Product Boronic_Acid Ar'-B(OH)2 Boronic_Acid->Coupled_Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Coupled_Product Base Base (e.g., K2CO3) Base->Coupled_Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Coupled_Product

References

An In-depth Technical Guide to 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-Fluoro-2-iodo-4-methoxybenzene, including its structure, properties, synthesis, and spectral data. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Properties

This compound is a halogenated aromatic compound with a molecular formula of C₇H₆FIO.[1] It features a benzene ring substituted with a fluorine atom at position 1, an iodine atom at position 2, and a methoxy group at position 4. This substitution pattern imparts unique reactivity to the molecule, making it a valuable intermediate in various chemical transformations.

Structure Diagram:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1028263-94-6[1][2][3]
Molecular Formula C₇H₆FIO[1]
Molecular Weight 252.02 g/mol [3]
Appearance White powder[2]
Purity ≥97% - 99%[2][4]
Storage Sealed and preserved, 2-8°C, protect from light[2][5]

Synthesis

Logical Synthesis Workflow Diagram:

Synthesis_Workflow Start 3-Fluoro-4-methoxyaniline Step1 Diazotization (NaNO₂, HCl, 0-5°C) Start->Step1 Intermediate1 Diazonium Salt Step1->Intermediate1 Step2 Sandmeyer Reaction (KI) Intermediate1->Step2 Product This compound Step2->Product

Caption: A potential synthetic pathway to this compound.

A potential starting material for this synthesis is 3-Fluoro-4-methoxyaniline. The synthesis would likely involve a diazotization reaction of the aniline, followed by a Sandmeyer-type reaction with potassium iodide to introduce the iodine atom.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the known effects of the substituents, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Characteristics
¹H NMR - Aromatic protons will appear as multiplets or doublets of doublets due to H-H and H-F coupling. - A singlet for the methoxy group protons (-OCH₃) is expected around 3.8-4.0 ppm.
¹³C NMR - Aromatic carbons will show distinct signals, with the carbon attached to fluorine exhibiting a large C-F coupling constant. - The carbon attached to the methoxy group will appear around 55-60 ppm.
FT-IR - C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹). - C-O stretching of the methoxy group (around 1250 cm⁻¹ and 1030 cm⁻¹). - C-F stretching (around 1200-1300 cm⁻¹). - C-I stretching (in the far-IR region, typically below 600 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 252. - Characteristic fragmentation patterns including the loss of a methyl group (M-15), a methoxy group (M-31), and an iodine atom (M-127).

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for the introduction of a substituted phenyl moiety into more complex molecules. Its utility stems from the presence of three key functional groups:

  • Iodine Atom: The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Fluorine Atom: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.

  • Methoxy Group: This electron-donating group can influence the reactivity of the aromatic ring and provides a potential site for further functionalization.

Given these features, this compound is a promising intermediate for the synthesis of novel pharmaceuticals and agrochemicals.[1]

Signaling Pathway Diagram (Hypothetical Application):

Signaling_Pathway cluster_synthesis Synthesis of Bioactive Molecule cluster_biological Biological Target Interaction A This compound C Suzuki Coupling A->C B Boronic Acid Derivative B->C D Bioactive Molecule C->D E Target Protein D->E Binding F Inhibition of Signaling Pathway E->F Inhibition

Caption: Hypothetical use in synthesizing a protein inhibitor.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, as with any halogenated aromatic compound, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For specific handling and disposal procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-fluoro-2-iodo-4-methoxybenzene, a valuable substituted benzene derivative in organic synthesis. The document details two principal methodologies: the direct iodination of 4-fluoroanisole and the diazotization-iodination of 4-fluoro-2-methoxyaniline. Each pathway is presented with detailed experimental protocols, quantitative data, and visual representations of the reaction schemes and workflows to facilitate understanding and replication in a laboratory setting.

Pathway 1: Electrophilic Iodination of 4-Fluoroanisole

The direct iodination of 4-fluoroanisole (also known as 1-fluoro-4-methoxybenzene) presents a straightforward approach to the target molecule. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a potent activating group and directs incoming electrophiles to the ortho and para positions. As the para position is already occupied by the fluorine atom, iodination is anticipated to occur predominantly at the C2 position, which is ortho to the methoxy group.[1]

A mild and effective method for this transformation involves the use of N-iodosuccinimide (NIS) as the iodine source with a catalytic amount of trifluoroacetic acid (TFA).[2][3] This system generates a highly reactive iodinating species, likely iodine trifluoroacetate, in situ.[3]

Experimental Protocol: Iodination of 4-Fluoroanisole with NIS and TFA

This protocol is adapted from established methods for the iodination of electron-rich aromatic compounds.[2][3]

Materials:

  • 4-Fluoroanisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 4-fluoroanisole (1.0 equivalent) in acetonitrile.

  • Add N-iodosuccinimide (1.0-1.2 equivalents) to the solution.

  • Carefully add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from minutes to a few hours.[3]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data

The following table summarizes typical reaction parameters for the iodination of activated aromatic systems using NIS and TFA. Yields for the specific iodination of 4-fluoroanisole at the 2-position would be expected to be high based on the regioselectivity of similar reactions.[3]

ParameterValueReference
Starting Material 4-Fluoroanisole-
Reagents N-Iodosuccinimide, Trifluoroacetic acid[2][3]
Solvent Acetonitrile[4]
Temperature Room Temperature[3]
Reaction Time Minutes to hours[3]
Typical Yield High (expected)[3]

Pathway 2: Diazotization-Iodination of 4-Fluoro-2-methoxyaniline

An alternative and highly regioselective route to this compound involves the diazotization of 4-fluoro-2-methoxyaniline followed by a Sandmeyer-type iodination reaction. 4-Fluoro-2-methoxyaniline is a readily available chemical intermediate.[5] This pathway ensures the precise placement of the iodine atom at the C2 position, as it replaces the amino group.

Experimental Protocol: Diazotization and Iodination of 4-Fluoro-2-methoxyaniline

This protocol is based on general procedures for the Sandmeyer reaction.[6]

Materials:

  • 4-Fluoro-2-methoxyaniline

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a beaker, dissolve 4-fluoro-2-methoxyaniline (1.0 equivalent) in a cooled aqueous solution of hydrochloric acid or sulfuric acid (typically around 0-5 °C in an ice bath).

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise to the aniline solution while maintaining the temperature between 0 and 5 °C. Stir vigorously during the addition.

    • Continue stirring the mixture at this temperature for an additional 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Iodination (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of potassium iodide (1.1-1.5 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gentle heating may be required to drive the reaction to completion.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

    • Extract the product with an organic solvent.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield this compound.

Quantitative Data

The following table outlines the general conditions for a Sandmeyer-type iodination. Specific yields for the conversion of 4-fluoro-2-methoxyaniline to the target product would need to be determined empirically but are generally good for this type of reaction.

ParameterValueReference
Starting Material 4-Fluoro-2-methoxyaniline[5]
Reagents NaNO₂, HCl/H₂SO₄, KI[6]
Temperature 0-5 °C (Diazotization), RT to gentle heat (Iodination)[6]
Reaction Time 1-3 hours-
Typical Yield Good (expected)-

Visualizing the Synthesis Pathways

To further elucidate the described synthetic strategies, the following diagrams, generated using the DOT language, illustrate the chemical transformations and experimental workflows.

Synthesis_Pathway_1 start 4-Fluoroanisole reagents + NIS + TFA (cat.) start->reagents product This compound reagents->product caption Pathway 1: Iodination of 4-Fluoroanisole.

Caption: Pathway 1: Iodination of 4-Fluoroanisole.

Synthesis_Pathway_2 start 4-Fluoro-2-methoxyaniline step1_reagents 1. NaNO₂, HCl, 0-5°C start->step1_reagents intermediate Diazonium Salt (in situ) step1_reagents->intermediate step2_reagents 2. KI intermediate->step2_reagents product This compound step2_reagents->product caption Pathway 2: Diazotization-Iodination.

Caption: Pathway 2: Diazotization-Iodination.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Combine Starting Material and Reagents B Stir and Monitor (TLC/GC-MS) A->B C Quench Reaction B->C D Aqueous Extraction C->D E Dry Organic Layer D->E F Solvent Evaporation E->F G Column Chromatography or Recrystallization F->G H Characterization (NMR, MS, etc.) G->H caption General Experimental Workflow.

Caption: General Experimental Workflow.

References

Spectroscopic Profile of 1-Fluoro-2-iodo-4-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Fluoro-2-iodo-4-methoxybenzene, a halogenated aromatic compound with applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra in public databases, this guide leverages data from analogous compounds and predictive models to offer a robust characterization.

Molecular Structure and Properties

IUPAC Name: this compound CAS Number: 1028263-94-6 Molecular Formula: C₇H₆FIO Molecular Weight: 252.03 g/mol Structure: Chemical structure of this compound

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.5Doublet of Doublets (dd)J(H,H) ≈ 8.5, J(H,F) ≈ 2.5H-6
~ 7.2Doublet (d)J(H,F) ≈ 10H-3
~ 6.8Doublet of Doublets (dd)J(H,H) ≈ 8.5, J(H,F) ≈ 2.5H-5
3.85Singlet--OCH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)Assignment
~ 160Doublet¹J(C,F) ≈ 245C-1
~ 155Singlet-C-4
~ 135Doublet⁴J(C,F) ≈ 3C-5
~ 125Doublet³J(C,F) ≈ 8C-3
~ 115Doublet²J(C,F) ≈ 22C-6
~ 90Doublet²J(C,F) ≈ 25C-2
56.0Singlet--OCH₃

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
~ -110 to -130MultipletJ(F,H-6) ≈ 2.5, J(F,H-5) ≈ 2.5, J(F,H-3) ≈ 10
Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a prominent molecular ion peak. The presence of iodine (a monoisotopic element with a mass of 127) will result in a characteristic isotopic pattern.

Table 4: Predicted Mass Spectrometry Data

m/zIonNotes
252[M]⁺Molecular ion
237[M - CH₃]⁺Loss of a methyl group
125[M - I]⁺Loss of an iodine atom
110[M - I - CH₃]⁺Loss of iodine and a methyl group
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for the aromatic ring, C-O ether linkage, and C-F and C-I bonds.

Table 5: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3000 - 3100MediumAromatic C-H stretch
2850 - 2960Medium-OCH₃ C-H stretch
1500 - 1600StrongAromatic C=C stretch
1250 - 1300StrongAsymmetric C-O-C stretch (aryl alkyl ether)
1020 - 1075StrongSymmetric C-O-C stretch (aryl alkyl ether)
1100 - 1200StrongC-F stretch
500 - 600Medium-StrongC-I stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a solvent like ethanol or cyclohexane is expected to show absorption bands characteristic of a substituted benzene ring.

Table 6: Predicted UV-Vis Absorption Maxima (λmax)

Wavelength (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition
~ 200 - 220Highπ → π
~ 270 - 290Moderateπ → π

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a standard one-pulse sequence.

    • Acquire a sufficient number of scans (typically 8-32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (typically 256 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

  • ¹⁹F NMR Acquisition:

    • Use a standard one-pulse sequence without proton decoupling to observe H-F couplings.

    • Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

    • Set the spectral width to cover the expected range of fluorine chemical shifts.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the TMS signal.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS and are softer ionization methods, often preserving the molecular ion.

  • Mass Analysis: Scan a wide mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane, or hexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm, using a dual-beam UV-Vis spectrophotometer with the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis_Purification Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis_Purification->NMR MS Mass Spectrometry (EI, ESI) Synthesis_Purification->MS IR IR Spectroscopy Synthesis_Purification->IR UV_Vis UV-Vis Spectroscopy Synthesis_Purification->UV_Vis Structure_Determination Structure Determination NMR->Structure_Determination Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Determination MS->Purity_Assessment IR->Structure_Determination UV_Vis->Structure_Determination Final_Report Final Report Structure_Determination->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Analysis.

1-Fluoro-2-iodo-4-methoxybenzene NMR spectra.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the NMR Spectra of 1-Fluoro-2-iodo-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted NMR Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. Predictions are based on the additive effects of the fluoro, iodo, and methoxy substituents on the benzene ring, with benzene's chemical shifts (¹H: ~7.27 ppm, ¹³C: ~128.5 ppm) as a baseline. The analysis considers the interplay of inductive and resonance effects of each substituent, which modulate the electron density and, consequently, the magnetic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show three distinct signals in the aromatic region and one singlet for the methoxy group protons. The splitting patterns are influenced by proton-proton and proton-fluorine couplings.

Assignment Predicted δ (ppm) Multiplicity Predicted Coupling Constants (J, Hz)
H-37.20 - 7.40Doublet of doublets (dd)³JH3-F ≈ 8-10 Hz (ortho), ⁴JH3-H5 ≈ 2-3 Hz (meta)
H-56.80 - 7.00Doublet of doublets (dd)³JH5-H6 ≈ 8-9 Hz (ortho), ⁴JH5-H3 ≈ 2-3 Hz (meta)
H-67.45 - 7.65Doublet of doublets (dd)³JH6-H5 ≈ 8-9 Hz (ortho), ³JH6-F ≈ 4-6 Hz (meta)
-OCH₃3.80 - 3.90Singlet (s)N/A
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to display seven unique signals. The chemical shifts of the aromatic carbons are significantly affected by the substituents, and the carbon atoms in proximity to the fluorine atom will exhibit splitting due to C-F coupling.

Assignment Predicted δ (ppm) Predicted Coupling Constants (J, Hz)
C-1 (C-F)158.0 - 162.0¹JCF ≈ 240-250 Hz
C-2 (C-I)90.0 - 95.0²JCF ≈ 20-25 Hz
C-3115.0 - 118.0³JCF ≈ 7-9 Hz
C-4 (C-O)159.0 - 163.0⁴JCF ≈ 2-4 Hz
C-5110.0 - 114.0³JCF ≈ 7-9 Hz
C-6128.0 - 132.0²JCF ≈ 20-25 Hz
-OCH₃55.0 - 57.0N/A

Logical Relationship of Substituent Effects

The electronic properties of the fluoro, iodo, and methoxy groups dictate the predicted chemical shifts. The following diagram illustrates the primary inductive (-I) and mesomeric/resonance (+M) effects of these substituents on the electron density of the aromatic ring. The methoxy group is a strong +M donor, increasing electron density at the ortho and para positions. Fluorine is strongly electronegative (-I) but also a weak +M donor. Iodine exhibits a weak -I effect and is polarizable. These combined effects lead to a complex shielding and deshielding pattern across the ring.

G Substituent Effects on Electron Density cluster_ring cluster_effects C1 C1-F C2 C2-I C1->C2 deshields C6 C6-H C1->C6 deshields C3 C3-H C4 C4-OCH3 C4->C3 shields C5 C5-H C4->C5 shields F_effect Fluoro (-I > +M) Strongly Inductive Weakly Mesomeric F_effect->C1 -I I_effect Iodo (-I) Weakly Inductive Polarizable I_effect->C2 -I MeO_effect Methoxy (+M > -I) Strongly Mesomeric Weakly Inductive MeO_effect->C4 +M

Caption: Logical diagram of substituent electronic effects.

Experimental Protocols

A rigorous experimental approach is essential for the accurate structural determination of this compound. This involves standard 1D NMR techniques, supplemented by 2D NMR experiments for unambiguous assignment.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the solid compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. Ensure the solvent does not have signals that overlap with anticipated sample signals.

  • Standard: The solvent should contain a reference standard, typically tetramethylsilane (TMS), at 0.03-0.05% v/v for calibrating the chemical shift to 0.00 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.

1D NMR Spectroscopy Workflow

The following workflow outlines the acquisition of standard ¹H and ¹³C{¹H} NMR spectra.

G start Prepared NMR Sample insert_sample Insert Sample into Spectrometer start->insert_sample lock Lock on Deuterium Signal insert_sample->lock shim Shim Magnetic Field lock->shim tune_probe Tune and Match Probe shim->tune_probe acquire_1H Acquire 1H Spectrum (zg30, 8-16 scans) tune_probe->acquire_1H acquire_13C Acquire 13C{1H} Spectrum (zgpg30, 1024+ scans) tune_probe->acquire_13C process_1D Process Data (FT, Phasing, Baseline Correction) acquire_1H->process_1D acquire_13C->process_1D analyze_1D Analyze 1D Spectra (Chemical Shift, Integration, Multiplicity) process_1D->analyze_1D

Caption: Workflow for 1D NMR data acquisition.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Angle: 30°

    • Acquisition Time: 3-4 s

    • Relaxation Delay: 2-5 s

    • Number of Scans: 8-16

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Program: Proton-decoupled (e.g., zgpg30)

    • Pulse Angle: 30°

    • Acquisition Time: 1-2 s

    • Relaxation Delay: 2-5 s

    • Number of Scans: 1024 or more, depending on concentration.

2D NMR Spectroscopy for Structural Confirmation

To confirm the assignments of the aromatic protons and carbons, a suite of 2D NMR experiments is highly recommended.[1][2]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, primarily those on adjacent carbon atoms (²JHH and ³JHH). It would be used to confirm the connectivity between H-5 and H-6.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH).[3] It will definitively link the predicted ¹H signals to their corresponding ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[3] This is crucial for assigning quaternary carbons (C-1, C-2, C-4) by observing their correlations with nearby protons. For example, the C-4 signal should show a correlation to the methoxy protons and H-3/H-5.

G 2D NMR Correlation Logic H3 H-3 C1 C-1 H3->C1 HMBC C2 C-2 H3->C2 HMBC C3 C-3 H3->C3 HSQC C4 C-4 H3->C4 HMBC C5 C-5 H3->C5 HMBC H5 H-5 H6 H-6 H5->H6 COSY H5->C1 HMBC H5->C3 HMBC H5->C4 HMBC H5->C5 HSQC H6->C2 HMBC H6->C4 HMBC C6 C-6 H6->C6 HSQC OCH3 -OCH3 OCH3->C4 HMBC C_OCH3 C-OCH3 OCH3->C_OCH3 HSQC

Caption: Expected correlations in 2D NMR experiments.

Conclusion

This technical guide provides a robust framework for understanding and experimentally verifying the NMR spectra of this compound. The predicted ¹H and ¹³C NMR data, based on established substituent effects, offer a reliable starting point for spectral assignment. The detailed experimental protocols for 1D and 2D NMR spectroscopy outline a clear path for obtaining high-quality data and performing unambiguous structural confirmation. This document serves as a critical resource for scientists engaged in the synthesis, purification, and analysis of this and related fluorinated aromatic compounds.

References

Spectroscopic Analysis of 1-Fluoro-2-iodo-4-methoxybenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) and mass spectrometry (MS) characteristics of 1-fluoro-2-iodo-4-methoxybenzene. This document outlines the anticipated spectral data, provides comprehensive experimental protocols for sample analysis, and illustrates the analytical workflow. The information presented is curated for professionals in research and development who require a deep understanding of the structural elucidation of halogenated aromatic compounds.

Predicted Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its specific functional groups and aromatic structure. The presence of methoxy, fluoro, and iodo substituents on the benzene ring will influence the positions of these bands. The expected vibrational modes are summarized in the table below.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3100-3000C-H StretchAromatic RingMedium to Weak
2960-2850C-H StretchMethoxy (-OCH₃)Medium
1600-1585 & 1500-1400C=C StretchAromatic RingStrong to Medium
1250-1200C-O-C Asymmetric StretchAryl EtherStrong
1180-1020C-O-C Symmetric StretchAryl EtherMedium
1250-1100C-F StretchAryl FluorideStrong
1100-1000In-plane C-H BendingAromatic RingMedium to Weak
900-675Out-of-plane C-H BendingAromatic RingStrong
600-500C-I StretchAryl IodideMedium to Weak

Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions. The monoisotopic mass of this compound is approximately 251.94 Da.[1] The fragmentation patterns will be influenced by the relative strengths of the chemical bonds and the stability of the resulting ions.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation Pathway
252[C₇H₆FIO]⁺•Molecular Ion (M⁺•)
237[C₆H₃FIO]⁺•Loss of methyl radical (•CH₃)
209[C₆H₃FI]⁺•Loss of methyl radical (•CH₃) and carbon monoxide (CO)
125[C₇H₆FO]⁺Loss of iodine radical (•I)
110[C₆H₃FO]⁺Loss of iodine radical (•I) and methyl radical (•CH₃)
95[C₆H₄F]⁺•Loss of iodine radical (•I) and methoxy radical (•OCH₃)
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

Infrared (IR) Spectroscopy

A standard method for obtaining the IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition:

    • The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

    • A background spectrum of the empty ATR crystal is recorded.

    • The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is processed, which may include baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively volatile and thermally stable organic compounds.

Methodology:

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS). For direct insertion, a small amount of the sample is placed in a capillary tube.

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The logical flow from sample preparation to data interpretation in the spectroscopic analysis of this compound is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_interpretation Structural Elucidation Sample This compound (Solid Sample) IR_Acquisition FTIR-ATR Data Acquisition Sample->IR_Acquisition MS_Acquisition EI-MS Data Acquisition Sample->MS_Acquisition IR_Spectrum IR Spectrum Generation IR_Acquisition->IR_Spectrum IR_Analysis Functional Group Identification IR_Spectrum->IR_Analysis Data_Integration Integration of IR and MS Data IR_Analysis->Data_Integration MS_Spectrum Mass Spectrum Generation MS_Acquisition->MS_Spectrum MS_Analysis Molecular Ion & Fragmentation Pattern Analysis MS_Spectrum->MS_Analysis MS_Analysis->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

References

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and hazardous properties of 1-Fluoro-2-iodo-4-methoxybenzene (also known as 4-Fluoro-3-iodoanisole), a key intermediate in pharmaceutical synthesis. The information is compiled and presented to meet the needs of laboratory and research professionals.

Section 1: Chemical Identification
Identifier Value
Chemical Name This compound
Synonyms 4-Fluoro-3-iodoanisole
CAS Number 1028263-94-6
Molecular Formula C₇H₆FIO
Molecular Weight 252.03 g/mol
Structure (Image of the chemical structure if available)
Section 2: Hazard Identification

This chemical is classified as hazardous. The primary hazards are related to skin, eye, and respiratory irritation.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[3]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P312: Call a POISON CENTER/doctor if you feel unwell.[2]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[2]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]

  • P405: Store locked up.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5]

Section 3: Physical and Chemical Properties
Property Value
Physical State Solid
Appearance Pale yellow powder
Odor No data available
Melting Point 160 °C (lit.)
Boiling Point 87 °C / 9.0 mmHg (lit.)
Flash Point 106 °C (lit.)
Solubility No data available
Section 4: Toxicological Information

Currently, there is limited toxicological data available for this compound. The hazard classifications are based on data from similar compounds.

Toxicity Endpoint Value
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
STOT-Single Exposure May cause respiratory irritation.[2]
STOT-Repeated Exposure No data available
Aspiration Hazard No data available

Experimental Protocols & Workflows

Protocol 1: Standard Handling Procedure

Objective: To outline the safe handling and use of this compound in a laboratory setting.

Methodology:

  • Engineering Controls: All manipulations should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

    • Hand Protection: Handle with compatible chemical-resistant gloves. Gloves must be inspected prior to use.[1]

    • Body Protection: Wear a lab coat. For larger quantities, consider impervious clothing.[1]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[1]

  • Hygiene Practices: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Confirm Fume Hood Operation B Don Personal Protective Equipment (PPE) A->B C Weigh/Transfer Chemical in Hood B->C D Perform Experimental Procedure C->D E Decontaminate Work Area D->E F Dispose of Waste Properly E->F G Remove PPE and Wash Hands F->G

Caption: Standard Laboratory Handling Workflow.
Protocol 2: First-Aid Measures

Objective: To provide immediate first-aid guidance in case of exposure to this compound.

Methodology:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

G cluster_routes cluster_actions Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash with Soap & Water Skin->WashSkin RinseEyes Rinse with Water (15 min) Eye->RinseEyes RinseMouth Rinse Mouth Ingestion->RinseMouth Medical Seek Medical Attention FreshAir->Medical WashSkin->Medical RinseEyes->Medical RinseMouth->Medical

Caption: First-Aid Response Logic Diagram.
Protocol 3: Accidental Release Measures

Objective: To outline the procedure for safely containing and cleaning up a spill of this compound.

Methodology:

  • Evacuation and Ventilation: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways.

  • Cleanup (Small Spill):

    • Wear appropriate PPE.

    • Use a dry, inert absorbent material (e.g., sand, vermiculite) to cover the spill.

    • Carefully sweep or scoop the material into a suitable, labeled container for disposal.

  • Cleanup (Large Spill):

    • Contact emergency services.

    • Approach the spill from upwind.

    • Contain the spill with dikes of inert material.

    • Follow the guidance of hazardous material specialists.

G Spill Spill Detected Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Contain Contain Spill SmallSpill->Contain Contact Contact Emergency Services LargeSpill->Contact Absorb Absorb with Inert Material Contain->Absorb Collect Collect into Labeled Container Absorb->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Caption: Accidental Spill Response Workflow.
Section 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, hydrogen fluoride, and hydrogen iodide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Ecological Information

There is no specific data on the ecotoxicity of this compound. It is advised to prevent its release into the environment.

Section 7: Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

This technical guide is intended to provide essential safety information. Always refer to the most current and complete Safety Data Sheet provided by the supplier before handling this chemical.

References

A Comprehensive Technical Guide to the Storage and Stability of 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the storage, stability, and handling of 1-Fluoro-2-iodo-4-methoxybenzene, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug development and manufacturing processes.

Physicochemical Properties and Recommended Storage

Proper storage is paramount to maintaining the integrity of this compound. The compound is a solid at room temperature and should be stored under controlled conditions to prevent degradation.

ParameterRecommended ConditionSource
Storage Temperature Refrigerator (2-8°C)[1][2]
Atmosphere Under an inert atmosphere (e.g., Argon, Nitrogen)[3]
Light Exposure Protected from light; store in a dark place[3][4]
Container Tightly sealed container[3][5][6]

Stability Profile and Degradation Pathways

This compound is generally stable under normal storage conditions. However, it is susceptible to degradation under specific environmental stresses. The primary degradation pathways are anticipated to be oxidation and cleavage of the methoxy ether bond, which can be initiated by exposure to air, light, and trace metal ions.

Table 1: Hypothetical Forced Degradation Study Data for this compound

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Anticipated)
Acidic Hydrolysis (0.1 M HCl)24 hours60°C5-10%2-Iodo-4-fluorophenol, Methanol
Basic Hydrolysis (0.1 M NaOH)8 hours60°C10-15%2-Iodo-4-fluorophenol, Methanol
Oxidation (3% H₂O₂)24 hoursRoom Temp15-25%Quinone-type structures, products of C-I bond cleavage
Thermal Degradation48 hours70°C< 5%Minimal degradation
Photolytic Degradation (ICH Q1B)1.2 million lux hoursRoom Temp20-30%Products of C-I bond cleavage, polymeric materials

Note: This data is hypothetical and intended for illustrative purposes. Actual degradation will depend on the specific experimental conditions.

dot

cluster_storage Optimal Storage Conditions cluster_degradation Potential Degradation Pathways Refrigerator (2-8°C) Refrigerator (2-8°C) Inert Atmosphere Inert Atmosphere Protection from Light Protection from Light Tightly Sealed Container Tightly Sealed Container Oxidation Oxidation Ether Bond Cleavage Ether Bond Cleavage Photodegradation Photodegradation This compound This compound Optimal Storage Conditions Optimal Storage Conditions This compound->Optimal Storage Conditions Maintains Stability Potential Degradation Pathways Potential Degradation Pathways This compound->Potential Degradation Pathways Leads to Degradation

Caption: Logical relationship between storage conditions and stability of this compound.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, a comprehensive forced degradation study should be conducted. The following protocols are adapted from established guidelines for pharmaceutical stability testing.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Vials, oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.[3]

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • Neutralize with 0.1 M HCl before analysis.[3]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid compound in an oven at 70°C for 48 hours.[3]

    • Prepare a solution for analysis after the exposure period.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, according to ICH Q1B guidelines.[3]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

dot

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1M HCl, 60°C, 24h) Stock_Solution->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C, 8h) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT, 24h) Stock_Solution->Oxidation Photo Photolytic Degradation (ICH Q1B) Stock_Solution->Photo Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal Thermal Degradation (Solid, 70°C, 48h) Thermal->Analysis Photo->Analysis

Caption: Experimental workflow for a forced degradation study of this compound.

Stability-Indicating HPLC Method

Objective: To separate the parent compound from its degradation products and quantify its purity.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm (or as determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

Note: This is a starting point, and the method may require optimization.

Handling and Safety Precautions

Appropriate handling procedures are essential to ensure personnel safety and maintain the quality of the compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

  • Ventilation: Use only outdoors or in a well-ventilated area.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

  • Spills: In case of a spill, collect, bind, and pump off the material. Absorb with liquid-absorbent material and dispose of properly.[7]

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration, protection from light, and in an inert atmosphere. However, it is susceptible to degradation through hydrolysis, oxidation, and photolysis. This guide provides a framework for the proper storage, handling, and stability assessment of this important pharmaceutical intermediate. The implementation of robust stability testing protocols is crucial for ensuring the quality and reliability of this compound in drug development and manufacturing.

References

An In-depth Technical Guide to 1-Fluoro-2-iodo-4-methoxybenzene and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Fluoro-2-iodo-4-methoxybenzene and its isomers, crucial building blocks in modern medicinal chemistry. Recognizing the potential for nomenclatural ambiguity, this document addresses several commercially available isomers, offering detailed information on their suppliers, synthesis, and applications in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of these fluorinated synthons.

Commercial Availability of Fluoro-iodo-methoxybenzene Isomers

The strategic placement of fluorine, iodine, and methoxy groups on a benzene ring offers a versatile scaffold for the synthesis of complex molecular architectures. Several isomers of fluoro-iodo-methoxybenzene are commercially available, each providing a unique substitution pattern for synthetic chemists to exploit. Below is a summary of the most common isomers and their suppliers.

Isomer NameCAS NumberRepresentative SuppliersPurityAvailable Quantities
This compound 1028263-94-6ChemicalBook--
1-Fluoro-4-iodo-2-methoxybenzene 773855-64-4Sigma-Aldrich, Synthonix≥95%Gram scale
2-Fluoro-4-iodo-1-methoxybenzene 3824-21-3BLD Pharm, Achmem, ChemUniverse-Gram scale
4-Fluoro-1-iodo-2-methoxybenzene 450-90-8AOBChem, Sigma-Aldrich≥97%Milligram to gram scale
4-Fluoro-2-iodo-1-methoxybenzene 3824-22-4BLD Pharm, ChemicalBook-Gram scale

Note: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.

Synthetic Strategies and Experimental Protocols

The synthesis of fluoro-iodo-methoxybenzene isomers typically involves multi-step sequences starting from readily available precursors. Common strategies include electrophilic iodination, diazotization of anilines followed by Sandmeyer-type reactions, and nucleophilic aromatic substitution for the introduction of the methoxy group. Below are representative experimental protocols for the synthesis of key precursors and related structures.

Protocol 1: Synthesis of 2-Fluoro-4-methoxyaniline from 2-Fluoro-4-iodoaniline

This protocol describes the Ullman methoxylation of a protected 2-fluoro-4-iodoaniline, followed by deprotection to yield the desired product.[1] This aniline can then be a precursor for the synthesis of various isomers through diazotization and subsequent reactions.

Step A: Synthesis of 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

  • A 500-mL round-bottomed flask is charged with 2-fluoro-4-iodoaniline (50.0 g, 211 mmol), p-toluenesulfonic acid (0.40 g, 2.1 mmol), 250 mL of toluene, and acetonylacetone (29.7 mL, 253 mmol).

  • A Dean-Stark trap is attached, and the solution is heated to reflux for 1 hour.

  • After cooling, the solution is washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.

Step B: Synthesis of 1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole

  • A flame-dried 500-mL round-bottomed flask is charged with the product from Step A (66.6 g, 211 mmol), sodium methoxide (34.2 g, 633 mmol), copper(I) chloride (3.13 g, 31.7 mmol), 230 mL of methanol, and 70 mL of dimethylformamide (DMF).

  • The mixture is heated in an 80°C oil bath for 90 minutes under a gentle reflux.

  • After cooling, the reaction mixture is poured into a rapidly stirring mixture of isopropyl ether and 5% aqueous ammonium chloride.

  • The organic layer is separated, washed, dried, and concentrated. The crude product is purified by recrystallization from hexanes.

Step C: Synthesis of 2-Fluoro-4-methoxyaniline

  • A 1-L flask is charged with the product from Step B (34.7 g, 158 mmol), hydroxylamine hydrochloride (110 g, 1.58 mol), triethylamine (44.0 mL, 316 mmol), 300 mL of 95% ethanol, and 150 mL of water.

  • The solution is heated to reflux for 20 hours.

  • After cooling, the reaction is quenched by pouring it into ice-cold 1 N hydrochloric acid.

  • The resulting solid is collected by filtration, washed, and dried to yield 2-fluoro-4-methoxyaniline.

Protocol 2: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline

This compound is a key intermediate in the synthesis of the anticancer drug osimertinib. The synthesis starts from 2,4-difluoro-1-nitrobenzene.

Step A: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene

  • To a solution of 2,4-difluoro-1-nitrobenzene in toluene at 0°C, methanol is slowly added.

  • Potassium tert-butoxide is then added in portions at 0°C.

  • The reaction is stirred at 0°C for 30 minutes and then at 20°C for 4 hours.

  • The resulting solid is filtered and washed to give the product.

Step B: Reduction to 4-Fluoro-2-methoxyaniline

  • 4-Fluoro-2-methoxy-1-nitrobenzene is hydrogenated in methanol using Raney Nickel as a catalyst under hydrogen pressure.

  • After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield the aniline.

Step C: Acetylation of the Aniline

  • Acetic anhydride is added to a solution of 4-fluoro-2-methoxyaniline in acetic acid.

  • The reaction mixture is heated to 90°C for 3-5 hours.

  • The product, N-(4-fluoro-2-methoxyphenyl)acetamide, is isolated by precipitation in water.

Step D: Nitration

  • The acetylated aniline is dissolved in sulfuric acid and cooled to 0-5°C.

  • Fuming nitric acid is added dropwise, and the reaction is stirred for 1-2 hours.

  • The product, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, is isolated by precipitation in chilled water.

Step E: Deprotection

  • The acetylated and nitrated compound is refluxed in methanol with hydrochloric acid for 3-5 hours to remove the acetyl group.

  • The final product, 4-fluoro-2-methoxy-5-nitroaniline, is isolated upon cooling and neutralization.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance their metabolic stability, binding affinity, and bioavailability. Fluoro-iodo-methoxybenzene derivatives serve as valuable building blocks for introducing these beneficial properties into a wide range of therapeutic agents.

One of the most prominent examples is the use of 4-fluoro-2-methoxy-5-nitroaniline as a key intermediate in the synthesis of Osimertinib (Tagrisso®) . Osimertinib is an irreversible epidermal growth factor receptor (EGFR) inhibitor used for the treatment of non-small cell lung cancer. The fluoro-iodo-aniline derivatives, such as 2-fluoro-4-iodoaniline , are also important precursors in the synthesis of various kinase inhibitors and other targeted therapies. For instance, 2-fluoro-4-iodoaniline is a known starting material for the synthesis of Trametinib, a MEK inhibitor used in the treatment of melanoma.[2]

The presence of both a fluorine and an iodine atom on the benzene ring provides orthogonal reactivity. The iodo group is particularly amenable to various cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of diverse substituents. The fluorine atom, on the other hand, can modulate the electronic properties of the molecule and serve as a handle for further transformations or as a metabolically stable substituent.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate a generalized synthetic workflow for fluoro-iodo-methoxybenzene derivatives and their application in the synthesis of more complex, drug-like molecules.

G cluster_start Starting Materials cluster_inter Key Intermediates cluster_target Target Building Block cluster_application Application in Drug Synthesis start1 Fluoroaniline inter1 Fluoro-iodoaniline start1->inter1 Iodination start2 Anisole inter2 Fluoro-iodo-anisole start2->inter2 Iodination target Fluoro-iodo-methoxybenzene inter1->target Diazotization, Sandmeyer Reaction, Methoxylation inter2->target Further Functionalization drug Complex Bioactive Molecule target->drug Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Caption: Generalized synthetic workflow for Fluoro-iodo-methoxybenzene derivatives.

G cluster_precursor Precursor Synthesis cluster_drug Drug Synthesis A 2,4-Difluoro-1-nitrobenzene B 4-Fluoro-2-methoxy-1-nitrobenzene A->B Methoxylation C 4-Fluoro-2-methoxyaniline B->C Reduction D N-(4-fluoro-2-methoxyphenyl)acetamide C->D Acetylation E N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide D->E Nitration F 4-Fluoro-2-methoxy-5-nitroaniline E->F Deprotection G Osimertinib F->G Multi-step synthesis

Caption: Synthetic pathway to a key intermediate for Osimertinib.

This technical guide provides a starting point for researchers and drug development professionals interested in utilizing this compound and its isomers. The unique combination of functional groups in these molecules offers significant opportunities for the design and synthesis of novel therapeutic agents. As the field of medicinal chemistry continues to evolve, the demand for such versatile and strategically functionalized building blocks is expected to grow.

References

An In-depth Technical Guide to 1-Fluoro-2-iodo-4-methoxybenzene: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-iodo-4-methoxybenzene is a polysubstituted aromatic compound that has emerged as a valuable building block in modern organic synthesis. Its unique arrangement of a fluorine atom, an iodine atom, and a methoxy group on a benzene ring provides a versatile platform for the construction of complex molecular architectures. The differential reactivity of the carbon-iodine and carbon-fluorine bonds, coupled with the directing effects of the methoxy group, allows for a range of selective chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of pharmaceuticals and other advanced materials.

Physicochemical Properties and Spectral Data

This compound is a halogenated aromatic ether. While specific experimental data for some physical properties are not widely published, its characteristics can be inferred from available data and the nature of its functional groups. Key identification and spectral data are summarized below.

PropertyValueSource
CAS Number 1028263-94-6ChemicalBook
Molecular Formula C₇H₆FIOChemicalBook
Molecular Weight 252.02 g/mol PubChem
IUPAC Name This compoundPubChem
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
¹H NMR Spectral data availableChemicalBook[1]
¹³C NMR Spectral data availableChemicalBook[1]
IR Spectroscopy Spectral data availableChemicalBook[1]
Mass Spectrometry Spectral data availableChemicalBook[1]

Synthesis of this compound

A potential synthetic pathway is the ortho-iodination of 4-fluoroanisole. The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. This combination of directing effects can be leveraged to achieve the desired substitution pattern.

Another feasible approach involves a Sandmeyer-type reaction starting from a suitably substituted aniline, such as 3-fluoro-4-methoxyaniline. Diazotization of the amino group followed by treatment with an iodide source could yield the target compound. The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring.[2][3]

The following diagram illustrates a potential synthetic workflow for the preparation of this compound.

G cluster_synthesis Potential Synthetic Workflow start Starting Material (e.g., 4-Fluoroanisole or 3-Fluoro-4-methoxyaniline) step1 Reaction Step (e.g., Ortho-iodination or Sandmeyer Reaction) start->step1 product This compound step1->product purification Purification (e.g., Chromatography, Recrystallization) product->purification

Caption: A generalized workflow for the synthesis of this compound.

Applications in Organic Synthesis

The utility of this compound as a building block stems from the presence of multiple reactive sites that can be addressed selectively. The carbon-iodine bond is particularly susceptible to a variety of cross-coupling reactions, making it a valuable handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

The electron-withdrawing nature of the fluorine atom can enhance the reactivity of the ortho-positioned carbon-iodine bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Nucleophilic Aromatic Substitution (SNAr)

While the carbon-fluorine bond is generally robust, it can undergo nucleophilic aromatic substitution (SNAr) under certain conditions, particularly when activated by strongly electron-withdrawing groups. This allows for the introduction of various nucleophiles at the fluorine-bearing carbon.

Experimental Protocol: Copper-Catalyzed N-Arylation

A specific application of this compound has been demonstrated in a copper-catalyzed N-arylation reaction. The following protocol is adapted from a patent literature example.

Reaction:

(S)-pyrrolidin-3-ylmethanol + this compound → (S)-(1-(2-fluoro-5-methoxyphenyl)pyrrolidin-3-yl)methanol

Materials:

  • This compound (1.0 eq)

  • (S)-pyrrolidin-3-ylmethanol (2.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium phosphate monohydrate (K₃PO₄·H₂O) (2.0 eq)

  • Dimethylethanolamine (solvent)

Procedure:

  • To a reaction vessel, add this compound (187 mg, 0.741 mmol), (S)-pyrrolidin-3-ylmethanol (150 mg, 1.48 mmol), copper(I) iodide (14 mg, 0.074 mmol), and potassium phosphate monohydrate (342 mg, 1.48 mmol).

  • Add dimethylethanolamine (0.7 mL, 7 mmol) to the mixture.

  • The reaction mixture is then processed according to standard procedures for copper-catalyzed N-arylation reactions, which typically involves heating the mixture under an inert atmosphere until the reaction is complete.

  • Work-up and purification (e.g., extraction and column chromatography) are performed to isolate the desired product.

The following diagram illustrates the key steps in this N-arylation reaction.

G cluster_reaction Copper-Catalyzed N-Arylation Workflow reagents Reactants: This compound (S)-pyrrolidin-3-ylmethanol reaction Reaction (Heating under inert atmosphere) reagents->reaction catalyst Catalyst System: CuI, K₃PO₄·H₂O catalyst->reaction solvent Solvent: Dimethylethanolamine solvent->reaction workup Work-up and Purification reaction->workup product Product: (S)-(1-(2-fluoro-5-methoxyphenyl)pyrrolidin-3-yl)methanol workup->product

Caption: A workflow diagram for the copper-catalyzed N-arylation of (S)-pyrrolidin-3-ylmethanol.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its trifunctionalized aromatic core offers multiple avenues for selective functionalization, making it an attractive starting material for the synthesis of a wide range of complex molecules. The ability to participate in various cross-coupling and substitution reactions highlights its potential for applications in drug discovery, agrochemicals, and materials science. Further exploration of its reactivity and the development of robust synthetic protocols will undoubtedly expand its utility in the chemical sciences.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile synthetic tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1] These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. The incorporation of fluorine atoms into these structures can further enhance their pharmacological properties, such as metabolic stability and binding affinity.[2] This document provides a detailed protocol for the Suzuki coupling of 1-Fluoro-2-iodo-4-methoxybenzene with a representative boronic acid, offering a robust starting point for the synthesis of novel fluorinated biaryl compounds.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound in the presence of a base. The catalytic cycle, a well-established mechanism, proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (this compound) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Data Presentation

The following tables summarize typical reaction components and conditions for Suzuki-Miyaura cross-coupling reactions, providing a foundation for optimizing the reaction of this compound.

Table 1: Common Catalysts for Suzuki-Miyaura Coupling

CatalystTypical Loading (mol%)Notes
Pd(PPh₃)₄1 - 5A widely used, commercially available catalyst.[3]
PdCl₂(dppf)1 - 3Effective for a broad range of substrates.
Pd(OAc)₂ / Ligand1 - 3Requires an external phosphine ligand (e.g., SPhos, XPhos).
Pd/C1 - 5A heterogeneous catalyst that can be useful for greener reaction conditions.[4]

Table 2: Common Bases for Suzuki-Miyaura Coupling

BaseEquivalentsCommon SolventsNotes
K₂CO₃2 - 3Toluene, Dioxane, DMF, Ethanol/WaterA versatile and commonly used base.[4]
Cs₂CO₃2 - 3Toluene, Dioxane, THFA stronger base, often effective for challenging couplings.
K₃PO₄2 - 3Toluene, DioxaneA non-nucleophilic base suitable for sensitive substrates.
Na₂CO₃2DMF/WaterEffective in aqueous solvent mixtures.

Table 3: Common Solvents for Suzuki-Miyaura Coupling

Solvent(s)Typical RatioNotes
Toluene / Ethanol / Water4:1:1A common biphasic system.
Dioxane / Water4:1A frequently used solvent mixture.
DMF-Can be used as a single solvent, particularly with microwave heating.[4]
THF / Water2:1Another effective biphasic system.

Table 4: Representative Reaction Data for an Analogous Suzuki Coupling: 4-iodoanisole with Phenylboronic Acid [4]

Reaction Time (min)Yield (%)
3041
4565
5078
6085
9092
Reaction Conditions: 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), Pd/C (1.4 mol%), K₂CO₃ (2.0 mmol), DMF (8 mL), reflux under microwave irradiation.

Experimental Protocols

This section provides a detailed, adaptable protocol for the Suzuki coupling of this compound with 4-methoxyphenylboronic acid. This protocol is based on established procedures for analogous substrates.[4][5]

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • Triphenylphosphine (PPh₃, 0.06 mmol, 6 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)

  • Toluene (15 mL, degassed)

  • 1,4-Dioxane (5 mL, degassed)

  • Water (5 mL, degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture of toluene (15 mL), 1,4-dioxane (5 mL), and water (5 mL) to the flask via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes. Then, heat the mixture to 90 °C and maintain this temperature, with vigorous stirring, for 12-24 hours.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-fluoro-4',5-dimethoxy-1,1'-biphenyl.

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)2 Base diorgano_pd2 Ar-Pd(II)-Ar' Ln transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: This compound, Boronic Acid, Base, Catalyst, Ligand add_solids Add Solid Reagents to Flask reagents->add_solids glassware Prepare Dry Glassware glassware->add_solids solvents Degas Solvents add_solvents Add Degassed Solvents via Syringe solvents->add_solvents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) add_solids->inert inert->add_solvents heat Heat to Desired Temperature (e.g., 90 °C) add_solvents->heat stir Vigorous Stirring heat->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

References

Application Notes and Protocols: Sonogashira Coupling of 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling reaction of 1-fluoro-2-iodo-4-methoxybenzene with terminal alkynes. This versatile cross-coupling reaction is a powerful tool for the synthesis of complex organic molecules, offering a straightforward method for the formation of carbon-carbon bonds. The resulting alkynyl-substituted fluoro-methoxybenzene derivatives are valuable intermediates in the development of novel pharmaceuticals and functional materials.

Introduction to Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4] This method is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[3] Both traditional palladium/copper-cocatalyzed and copper-free Sonogashira coupling reactions have been developed, the latter being advantageous in avoiding the formation of alkyne homocoupling byproducts.[1][2]

For the substrate this compound, the Sonogashira coupling is expected to proceed selectively at the highly reactive carbon-iodine bond, leaving the carbon-fluorine bond intact. The reaction enables the introduction of diverse alkynyl moieties, providing access to a wide array of functionalized aromatic compounds.

Data Presentation: Representative Sonogashira Coupling Conditions

The following table summarizes representative conditions for the Sonogashira coupling of aryl iodides that are structurally and electronically similar to this compound. These examples provide a basis for the development of a specific protocol for the target substrate.

Aryl IodideAlkynePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
4-Iodoanisole2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (cat.)CuI (cat.)TriethylamineTriethylamineRoom TempGood[5]
IodobenzenePhenylacetylenePd(PPh₃)₄ (5)CuI (15)DIPADMF4555[6]
1-Iodo-4-nitrobenzene2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (cat.)CuI (cat.)TriethylamineTriethylamineRoom TempGood[5]
2,4-Dichloroiodobenzene2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (cat.)CuI (cat.)TriethylamineTriethylamineRoom TempGood[5]

Experimental Protocols

This section provides detailed experimental protocols for both a standard palladium/copper co-catalyzed and a copper-free Sonogashira coupling of this compound with a terminal alkyne.

Protocol 1: Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a general procedure based on established methods for the coupling of aryl iodides.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv).

  • Add the solvent (5-10 mL).

  • To the mixture, add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 mmol, 2-5 mol%) and copper(I) iodide (0.04-0.10 mmol, 4-10 mol%).

  • Add the amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Stir the reaction mixture at room temperature or heat to 40-65 °C. The optimal temperature may vary depending on the specific alkyne used.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynyl-substituted 1-fluoro-4-methoxybenzene.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative for substrates that may be sensitive to copper salts or to avoid the formation of diacetylene byproducts.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a suitable palladium precatalyst)

  • A suitable base (e.g., a hindered amine base like 2,2,6,6-tetramethylpiperidine (TMP) or an inorganic base like cesium carbonate)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF))

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%).

  • Add the anhydrous solvent (5-10 mL) and stir to dissolve the catalyst.

  • Add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv).

  • Add the base (2.0 mmol, 2.0 equiv).

  • Stir the reaction mixture at room temperature or heat as required. The reaction conditions, including temperature, will depend on the specific catalyst and base system employed.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, work up the reaction as described in Protocol 1.

  • Purify the product by flash column chromatography.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound G Mixing & Stirring (Inert Atmosphere) B Terminal Alkyne C Palladium Catalyst D Copper(I) Co-catalyst (optional) E Base F Anhydrous Solvent H Heating (if required) G->H I Quenching & Extraction H->I J Drying & Concentration I->J K Column Chromatography J->K L Pure Product K->L

Caption: General workflow for the Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle (Co-catalyzed) pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_complex->pd0 Reductive Elimination cu_acetylide Cu(I)-C≡C-R² pd_complex->cu_acetylide Transmetalation product R¹-C≡C-R² cu_x Cu(I)X cu_acetylide->cu_x Transmetalation to Pd alkyne H-C≡C-R² alkyne->cu_acetylide Base

Caption: Simplified catalytic cycles of the Sonogashira reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a general protocol for the palladium-catalyzed Buchwald-Hartwig amination of 1-Fluoro-2-iodo-4-methoxybenzene. This reaction is a powerful tool for the synthesis of N-aryl-2-fluoro-4-methoxyanilines, which are valuable intermediates in medicinal chemistry and materials science.

The Buchwald-Hartwig amination is a versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1][2] In the case of this compound, the reaction is expected to proceed with high selectivity at the more reactive carbon-iodine bond over the less reactive carbon-fluorine bond. The electron-donating methoxy group can influence the reactivity of the aryl halide, making the careful selection of catalyst, ligand, and base crucial for a successful transformation.[3]

Key Reaction Parameters

Successful Buchwald-Hartwig amination of this compound requires the optimization of several key parameters. The following provides an overview of common starting points and important considerations.

  • Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be utilized. Commonly used precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[3][4] The choice of precatalyst can influence reaction rates and catalyst stability.

  • Phosphine Ligand: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[2] Bulky, electron-rich phosphine ligands are generally preferred. For sterically hindered or electron-rich aryl halides, ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) often provide good results.[3][5] For less demanding substrates, bidentate ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) can also be effective.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[2] Common choices include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[3][6] The choice of base can be substrate-dependent, with stronger bases like NaOtBu often being more effective for less reactive amines.

  • Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation. Toluene and 1,4-dioxane are common choices and have been shown to be effective in related aminations.

Experimental Data

The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of aryl iodides with various amines, providing a starting point for the optimization of the reaction with this compound.

EntryAminePalladium Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1001285-95
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1101680-90
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)NaOtBuToluene901088-98
4n-HexylaminePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1001875-85
5IndolePd₂(dba)₃ (2)BINAP (4)K₃PO₄Toluene1102470-80

Note: The data in this table is representative and based on the amination of similar aryl iodide substrates. Actual yields for the amination of this compound may vary and require optimization.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol provides a general starting point for the amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos or RuPhos)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (1.4-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe to achieve a concentration of approximately 0.1-0.2 M.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath or heating block and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-fluoro-4-methoxyaniline.

Visualizations

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + HNR'R'', Base Pd(II)_Amido_Complex Ar-Pd(II)(NR'R'')L2 Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: A simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

The following diagram outlines the general experimental workflow for the Buchwald-Hartwig amination of this compound.

Experimental_Workflow Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add_Reagents 1. Add solids (Pd catalyst, ligand, base) to Schlenk tube Inert_Atmosphere 2. Establish inert atmosphere (evacuate/backfill with Ar) Add_Reagents->Inert_Atmosphere Add_Liquids 3. Add this compound, amine, and solvent Inert_Atmosphere->Add_Liquids Heat_Stir 4. Heat and stir the reaction mixture Add_Liquids->Heat_Stir Monitor 5. Monitor reaction progress (TLC/GC-MS) Heat_Stir->Monitor Cooldown 6. Cool to room temperature Monitor->Cooldown Filter 7. Filter through celite Cooldown->Filter Extract 8. Aqueous work-up and extraction Filter->Extract Dry_Concentrate 9. Dry and concentrate the organic phase Extract->Dry_Concentrate Purify 10. Purify by column chromatography Dry_Concentrate->Purify

Caption: A step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for the Heck Reaction with 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting the Heck reaction using 1-Fluoro-2-iodo-4-methoxybenzene as a key building block. The palladium-catalyzed Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules, particularly substituted styrenes and acrylates, which are valuable intermediates in pharmaceutical and materials science research.

The presence of fluoro and methoxy substituents on the aromatic ring of this compound offers unique opportunities for the synthesis of novel compounds with potentially enhanced biological activity and tailored physicochemical properties. The selective reaction at the iodo-substituted position allows for precise molecular elaboration.

General Reaction Scheme

The Heck reaction of this compound involves the palladium-catalyzed coupling of the aryl iodide with an olefin in the presence of a base. The general transformation is depicted below:

General Heck Reaction Scheme

Figure 1: General scheme of the Heck reaction with this compound.

Data Presentation: Typical Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the Heck reaction of this compound with representative olefins, such as styrene and n-butyl acrylate. These data are compiled based on analogous reactions reported in the literature for structurally similar substrates and serve as a guide for reaction optimization.

Olefin PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
StyrenePd(OAc)₂ (2 mol%), PPh₃ (4 mol%)Et₃NDMF100-12012-2485-95%
StyrenePdCl₂(PPh₃)₂ (3 mol%)K₂CO₃NMP12016-2480-90%
n-Butyl acrylatePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)NaOAcDMAc110-13018-3675-90%
n-Butyl acrylatePd₂(dba)₃ (1 mol%), P(t-Bu)₃ (2 mol%)Cy₂NMeDioxane10012-2080-92%

Experimental Protocols

Below are detailed protocols for the Heck reaction of this compound with styrene and n-butyl acrylate. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Heck Reaction with Styrene

Objective: To synthesize (E)-1-(2-fluoro-5-methoxyphenyl)-2-phenylethene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5-10 mL per mmol of aryl iodide) to the flask via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active palladium(0) catalyst.

  • To the catalyst mixture, add this compound (1.0 equivalent), followed by styrene (1.2-1.5 equivalents) and triethylamine (2.0 equivalents) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Heck Reaction with n-Butyl Acrylate

Objective: To synthesize (E)-butyl 3-(2-fluoro-5-methoxyphenyl)acrylate.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Sodium acetate (NaOAc)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Standard glassware for inert atmosphere reactions (sealed tube or Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine palladium(II) acetate (2 mol%) and tri(o-tolyl)phosphine (4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMAc (5-10 mL per mmol of aryl iodide) to the tube via syringe.

  • Add this compound (1.0 equivalent), n-butyl acrylate (1.5 equivalents), and sodium acetate (2.5 equivalents).

  • Seal the tube and heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 18-36 hours), cool the reaction to room temperature.

  • Filter the reaction mixture to remove the base and any precipitated palladium.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the final product.

Mandatory Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Coord Olefin Coordination ArPdX->Coord Olefin OlefinComplex [Ar-Pd(II)(Olefin)(L)₂]⁺X⁻ Coord->OlefinComplex MigIns Migratory Insertion OlefinComplex->MigIns AlkylPd R-CH₂-CH(Ar)-Pd(II)-X(L)₂ MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProductComplex [HPd(II)(Product)(L)₂]⁺X⁻ BetaElim->ProductComplex RedElim Reductive Elimination ProductComplex->RedElim Product RedElim->Pd0 + HX + Base

Caption: A simplified diagram of the Heck reaction catalytic cycle.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Catalyst Catalyst Preparation (Pd(0) in situ) Setup->Catalyst Reagents Addition of Reactants (Aryl Iodide, Olefin, Base) Catalyst->Reagents Reaction Heating and Stirring (Reaction Monitoring) Reagents->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A flowchart illustrating the experimental workflow for the Heck reaction.

Application Notes and Protocols for the Grignard Reaction of 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and utilization of the Grignard reagent derived from 1-fluoro-2-iodo-4-methoxybenzene. This versatile organometallic reagent, 2-fluoro-5-methoxyphenylmagnesium iodide, serves as a valuable nucleophilic building block in organic synthesis, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. The protocols outlined herein are designed to ensure safe and efficient synthesis, contributing to the development of novel pharmaceutical compounds and other advanced organic materials.

Introduction

The Grignard reaction is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-carbon bonds. The reagent is formed by the reaction of an organohalide with magnesium metal, typically in an ethereal solvent.[1] In the case of this compound, the significant difference in the reactivity of the carbon-halogen bonds (C-I vs. C-F) allows for the selective formation of the Grignard reagent at the iodinated position. The carbon-fluorine bond remains intact due to its high bond strength, a common challenge when attempting to form Grignard reagents from organofluorine compounds directly.[2] The resulting 2-fluoro-5-methoxyphenylmagnesium iodide is a potent nucleophile that can react with a wide array of electrophiles. Its utility as a pharmaceutical synthesis intermediate is noteworthy.[3][4]

Experimental Protocols

Materials and Equipment:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Aldehyde or ketone (for quenching)

  • 1 M Hydrochloric acid

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

  • Round-bottom flask, three-necked

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Protocol 1: Preparation of 2-Fluoro-5-methoxyphenylmagnesium iodide

This protocol details the formation of the Grignard reagent from this compound.

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. Flame-dry the glassware under a stream of inert gas to ensure anhydrous conditions.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently heat the flask under the inert atmosphere until the iodine sublimes and the brown color dissipates, indicating activation of the magnesium surface.[5] Allow the flask to cool to room temperature.

  • Initiation of Reaction: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel to the activated magnesium.

  • Grignard Reagent Formation: Once the reaction initiates (indicated by gentle refluxing and disappearance of the iodine color), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-brown solution is the Grignard reagent, 2-fluoro-5-methoxyphenylmagnesium iodide.

Protocol 2: Reaction with an Electrophile (e.g., Benzaldehyde)

This protocol describes a typical subsequent reaction of the prepared Grignard reagent with an electrophile.

  • Electrophile Addition: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired alcohol.

Quantitative Data

The following table summarizes representative data for the Grignard reaction of this compound and its subsequent reaction with benzaldehyde. Yields are illustrative and may vary based on experimental conditions and scale.

ParameterValueReference
Grignard Reagent Formation
Starting MaterialThis compoundN/A
ReagentMagnesium Turnings[5]
SolventAnhydrous THF[5]
ActivationIodine[5]
Typical Yield85-95% (in solution)Assumed based on similar reactions
Reaction with Benzaldehyde
ElectrophileBenzaldehydeN/A
Product(2-Fluoro-5-methoxyphenyl)(phenyl)methanolN/A
Typical Isolated Yield70-85%Assumed based on similar reactions

Visualizations

Grignard_Formation Diagram 1: Formation of 2-Fluoro-5-methoxyphenylmagnesium iodide Start This compound Grignard 2-Fluoro-5-methoxyphenylmagnesium iodide Start->Grignard + Mg Mg Mg (s) Solvent Anhydrous THF Solvent->Grignard

Caption: Formation of the Grignard reagent.

Grignard_Reaction Diagram 2: Reaction with an Electrophile (Benzaldehyde) Grignard 2-Fluoro-5-methoxyphenylmagnesium iodide Product (2-Fluoro-5-methoxyphenyl)(phenyl)methanol Grignard->Product Electrophile 1. Benzaldehyde 2. H3O+ Workup Electrophile->Product

Caption: Subsequent reaction with an electrophile.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-iodo-4-methoxybenzene is a versatile aromatic building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Its structure features two distinct halogen atoms, offering opportunities for selective functionalization through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond under typical palladium catalysis conditions, allowing for chemoselective coupling at the 2-position.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions utilizing this compound.

Data Presentation: Cross-Coupling Reaction Parameters

The following tables summarize representative reaction conditions and outcomes for the palladium-catalyzed cross-coupling of this compound with various coupling partners. While specific data for this exact substrate is limited in the literature, the presented data is based on established protocols for structurally similar aryl iodides and provides a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2)Toluene/Dioxane/H₂O9012-24~85[1]
2Phenylboronic acidPd/C (1.4)-K₂CO₃ (2)DMFReflux1.592[2]
34-Vinylphenylboronic acidG-COOH-Pd-10-K₂CO₃H₂O8048Good[3]
44-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃H₂O8048Excellent[3]

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (cat.)CuI (cat.)Et₃NTHFRT1.5High
22-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (cat.)CuI (cat.)Et₃N-RT1.5High[4]
3EthynylbenzenePd(OAc)₂ (cat.)-Et₃NH₂O60-High[5]
41-Ethynyl-4-ethylbenzenePdCl₂(PPh₃)₂ (cat.)CuI (cat.)Et₃N-RT-High[6]

Table 3: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene1000.17High[7]
2Secondary AlkylaminePd₂(dba)₃ / NHC·HCl-KOt-Bu---High[8]
3Primary Aliphatic AminePd(OAc)₂CyPFtBu JosiPhos----High[4]
4Benzophenone iminePd₂(dba)₃BINAP----High[9]

Table 4: Stille Coupling of this compound with Organostannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Aryl-SnBu₃Pd(PPh₃)₄ (1-2)--Toluene90-10012-16Good[10]
2Vinyl-SnBu₃Pd₂(dba)₃ / AsPh₃-CuIDMF60-Good[1]
3Alkynyl-SnBu₃PdCl₂(PPh₃)₂--DioxaneReflux-Good
4Heteroaryl-SnBu₃Pd(OAc)₂ / P(o-tol)₃--Toluene10012~95[10]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2'-fluoro-4'-methoxy-1,1'-biphenyl derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • Triphenylphosphine (PPh₃, 6 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene, 1,4-Dioxane, and Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol).[1]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, 1,4-dioxane, and water (e.g., in a 3:1:1 ratio, 25 mL total).[1]

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the mixture to 90 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC.[1]

  • Upon completion, cool the mixture to room temperature, add water (20 mL), and extract with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol outlines the synthesis of 1-alkynyl-2-fluoro-4-methoxybenzene derivatives.

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol details the synthesis of N-aryl(alkyl)-2-fluoro-4-methoxyanilines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 equivalents)

  • Toluene, anhydrous and degassed

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Protocol 4: Stille Coupling

This protocol describes the formation of biaryls or vinyl-arenes from organostannane reagents.

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃, 1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Anhydrous and degassed 1,4-dioxane

  • Saturated aqueous potassium fluoride (KF)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol) and the organostannane (1.1 mmol).

  • Add anhydrous and degassed 1,4-dioxane (10 mL).

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Heat the reaction mixture to 90-100 °C for 16-24 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Stir the solution vigorously with saturated aqueous KF for 1 hour to remove tin byproducts.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution, then purify the crude product by flash chromatography.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed experimental procedures for common palladium-catalyzed cross-coupling reactions utilizing 1-Fluoro-2-iodo-4-methoxybenzene as a key building block. This versatile aryl halide is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Sonogashira Coupling

The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[1][2] This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.[1][3] The reactivity difference between aryl iodides and other halides allows for selective coupling, often at room temperature.[1]

ParameterConditionNotes
Aryl Halide This compound (1.0 eq)---
Alkyne Terminal Alkyne (1.2 eq)Can be aryl or alkyl alkyne.
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)Other Pd(0) or Pd(II) sources can be used.
Copper Co-catalyst CuI (2-10 mol%)Essential for the copper cycle in the mechanism.[1]
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both base and solvent.
Solvent THF, Dioxane, or DMFAnhydrous and degassed conditions are recommended.[2]
Temperature Room Temperature to 80 °CReaction is often successful at room temperature.[3]
Reaction Time 1.5 - 24 hoursMonitor by TLC or LC-MS for completion.[3]
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq).

  • Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and the copper(I) iodide co-catalyst (0.06 mmol, 6 mol%).[3]

  • Dissolve the solids in a suitable solvent system, such as a mixture of degassed THF (5 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Quench the reaction with the addition of 2M HCl or saturated aqueous NH₄Cl solution.[3]

  • Separate the organic layer, and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Sonogashira_Cycle Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L₂) Pd0->Pd_complex Oxidative Addition (Ar-I) Alkyne_Pd_complex Ar-Pd(II)-(C≡CR)(L₂) Pd_complex->Alkyne_Pd_complex Transmetalation Alkyne_Pd_complex->Pd0 Reductive Elimination Product Coupled Product (Ar-C≡C-R) CuI Cu(I)I Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Alkyne + Base Cu_acetylide->Pd_complex Transfers Acetylide Cu_acetylide->CuI To Pd Cycle ArI 1-Fluoro-2-iodo- 4-methoxybenzene Alkyne Terminal Alkyne (R-C≡C-H)

Caption: Simplified catalytic cycles for the Sonogashira reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, linking an organoboron species (like a boronic acid or ester) with an organic halide.[4] This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of boronic acids.[5]

ParameterConditionNotes
Aryl Halide This compound (1.0 eq)---
Boronic Acid/Ester Aryl or Vinyl Boronic Acid (1.1-1.5 eq)Stable and often commercially available.[4]
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, or SPhos Pd G3 (1-5 mol%)Choice of catalyst and ligand is critical.[6]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq)An aqueous solution of the base is common.[4]
Solvent 1,4-Dioxane/H₂O, Toluene, or DMETypically a 4:1 to 10:1 organic to water ratio.[6]
Temperature 80 - 110 °CHeating is generally required.[6]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS.
  • In a reaction vessel, combine this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).[6]

  • Add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[6]

  • Add degassed solvents, such as 1,4-dioxane (8 mL) and water (2 mL), via syringe. The final concentration is typically 0.1-0.5 M.[6]

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.[6]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the biaryl product.[6]

Suzuki_Workflow start Start: Assemble Reagents setup 1. Combine aryl iodide, boronic acid, base, and catalyst in a flask. start->setup inert 2. Evacuate and backfill flask with inert gas (e.g., Argon). setup->inert solvent 3. Add degassed solvents (e.g., Dioxane/Water). inert->solvent reaction 4. Heat reaction mixture (80-110°C) with stirring. solvent->reaction monitor 5. Monitor progress via TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup 6. Cool, dilute with solvent, and perform aqueous workup. monitor->workup Reaction Complete purify 7. Dry organic layer and concentrate. Purify via column chromatography. workup->purify end End: Characterize Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[7][8] This method has largely replaced harsher, classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance.[7]

ParameterConditionNotes
Aryl Halide This compound (1.0 eq)---
Amine Primary or Secondary Amine (1.2-1.4 eq)Aliphatic or aromatic amines can be used.[9]
Palladium Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Often used with a specialized phosphine ligand.
Ligand XPhos, SPhos, RuPhos, or BINAP (2-4 mol%)Bulky, electron-rich phosphine ligands are common.[9][10]
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.4-2.0 eq)Strong, non-nucleophilic bases are required.[9]
Solvent Toluene, Dioxane, or THFAnhydrous and oxygen-free conditions are crucial.[9]
Temperature 80 - 110 °CReaction temperatures can range from 25 to over 100 °C.[9]
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS.
  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to a dry reaction tube.

  • Add the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 eq).

  • Add this compound (1.0 mmol, 1.0 eq).

  • Seal the tube with a septum and remove it from the glovebox.

  • Add the anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) via syringe.

  • Add the amine (1.2 mmol, 1.2 eq) via syringe.

  • Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.[10]

  • After the starting material is consumed (as monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • After filtration and concentration, purify the crude product by flash column chromatography.

Buchwald_Hartwig ArylHalide Aryl Halide (this compound) Coupling Buchwald-Hartwig Cross-Coupling Reaction ArylHalide->Coupling Amine Amine (R₂NH) Amine->Coupling CatalystSystem Palladium Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., XPhos) Base (e.g., NaOt-Bu) CatalystSystem->Coupling Catalyzes Product Aryl Amine Product (Ar-NR₂) Coupling->Product

Caption: Key components and relationship in a Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds from 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing 1-Fluoro-2-iodo-4-methoxybenzene as a key starting material. This versatile building block, featuring orthogonal reactivity at the iodine and fluorine positions, is a valuable precursor for the selective formation of carbon-carbon bonds, leading to the creation of complex biaryl structures often found in pharmaceuticals and other functional materials. The methodologies outlined below focus on common and robust cross-coupling reactions.

Introduction to Biaryl Synthesis using this compound

This compound is an attractive substrate for biaryl synthesis due to the differential reactivity of its carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position while leaving the fluorine atom intact for potential subsequent transformations. This sequential reactivity is highly advantageous in the construction of complex, unsymmetrical biaryls.

The primary methods for the synthesis of biaryl compounds from this substrate involve transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, and Ullmann couplings. Each of these methods offers distinct advantages concerning substrate scope, functional group tolerance, and reaction conditions.

Key Cross-Coupling Methodologies

The following sections detail the protocols for the most effective cross-coupling reactions for the synthesis of biaryls from this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation due to the commercial availability and low toxicity of boronic acid reagents.[1][2]

Reaction Scheme:

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Arylboronic Acid (R-B(OH)2) reactant2->catalyst product 2-Aryl-1-fluoro-4-methoxybenzene catalyst->product Stille_Coupling reactant1 This compound catalyst Pd Catalyst (e.g., Pd(PPh3)4) reactant1->catalyst reactant2 Organostannane (R-SnBu3) reactant2->catalyst product 2-Aryl-1-fluoro-4-methoxybenzene catalyst->product Negishi_Coupling reactant1 This compound catalyst Pd or Ni Catalyst reactant1->catalyst reactant2 Organozinc Reagent (R-ZnX) reactant2->catalyst product 2-Aryl-1-fluoro-4-methoxybenzene catalyst->product Ullmann_Coupling reactant This compound catalyst Copper (powder or activated) reactant->catalyst product 2,2'-Difluoro-5,5'-dimethoxy-1,1'-biphenyl catalyst->product Experimental_Workflow A Reactant & Catalyst Loading B Solvent Addition & Degassing A->B C Reaction Heating & Stirring B->C D Reaction Monitoring (TLC/GC-MS) C->D D->C Incomplete E Work-up (Quenching & Extraction) D->E Complete F Purification (Chromatography) E->F G Characterization F->G Catalytic_Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl Ar-Pd(II)-I(L_n) OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Biaryl Ar-Ar' RedElim->Biaryl ArylIodide Ar-I ArylIodide->OxiAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

References

Application Notes and Protocols for 1-Fluoro-2-iodo-4-methoxybenzene in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[1][2][3][4] This approach involves screening libraries of low molecular weight compounds, or "fragments," against a biological target.[5][6] Hits from these screens, which typically exhibit weak binding affinity, are then optimized into more potent, drug-like molecules.[4][5] 1-Fluoro-2-iodo-4-methoxybenzene is a valuable fragment for FBDD due to its desirable characteristics. The presence of a fluorine atom allows for sensitive detection using ¹⁹F-NMR spectroscopy, a powerful screening technique.[7][8] The iodine atom provides a vector for synthetic elaboration, enabling the exploration of the surrounding chemical space to improve binding affinity and selectivity. This document provides detailed application notes and protocols for the use of this compound in a typical FBDD campaign.

Fragment Properties

The utility of this compound as a fragment is rooted in its adherence to the "Rule of Three," a set of guidelines for desirable fragment properties.

PropertyValue"Rule of Three" Guideline
Molecular Weight268.02 g/mol < 300 Da
cLogP2.85≤ 3
Hydrogen Bond Donors0≤ 3
Hydrogen Bond Acceptors2 (Fluorine, Methoxy)≤ 3
Rotatable Bonds1≤ 3

Note: The values for this compound are calculated and may vary slightly depending on the prediction software used.

Experimental Protocols

A typical FBDD workflow involves a cascade of biophysical techniques to identify and validate fragment binding.[1][2][9]

Primary Screening using ¹⁹F-NMR Spectroscopy

The fluorine atom in this compound makes it an ideal candidate for ¹⁹F-NMR screening. This technique offers high sensitivity and low background signals from biological samples.[7][8]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 50 µM in a suitable buffer containing 10% D₂O).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO-d₆).

    • Create a fragment cocktail by mixing this compound with other non-fluorinated fragments, each at a concentration of 10 mM. The final concentration of each fragment in the NMR tube should be around 200 µM.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F-NMR spectrum of the fragment cocktail in the absence of the target protein (reference spectrum).

    • Acquire a second ¹⁹F-NMR spectrum of the fragment cocktail in the presence of the target protein.

  • Data Analysis:

    • Compare the two spectra. A change in the chemical shift, line broadening, or a decrease in the signal intensity of the fluorine signal corresponding to this compound indicates a binding event.

Illustrative ¹⁹F-NMR Screening Data:

FragmentChemical Shift (ppm) - No ProteinChemical Shift (ppm) - With ProteinLine Broadening (Hz)Interpretation
This compound -118.50-118.6525Hit
Control Fluorinated Fragment-122.30-122.312Non-binder
Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)

ITC is a robust method to confirm binding and determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd).[9][10]

Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 20 µM) in the reaction cell.

    • Prepare a solution of this compound (e.g., 200 µM) in the injection syringe, using the same buffer as the protein.

  • ITC Experiment:

    • Perform a series of injections of the fragment solution into the protein solution at a constant temperature (e.g., 25°C).

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the heat change peaks and fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.

Illustrative ITC Data:

ParameterValue
Dissociation Constant (Kd)450 µM
Enthalpy (ΔH)-8.5 kcal/mol
Stoichiometry (n)0.95
Structural Characterization using X-ray Crystallography

Determining the crystal structure of the target protein in complex with the fragment is crucial for structure-based drug design.[3] This provides detailed information about the binding mode and identifies vectors for fragment elaboration.[11]

Protocol:

  • Crystallization:

    • Crystallize the target protein using a suitable method (e.g., vapor diffusion).

    • Soak the protein crystals in a solution containing a high concentration of this compound (e.g., 1-10 mM). Alternatively, co-crystallize the protein in the presence of the fragment.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the crystals at a synchrotron source.

    • Process the diffraction data and solve the crystal structure of the protein-fragment complex.

  • Analysis:

    • Analyze the electron density map to confirm the binding of the fragment and determine its precise orientation and interactions within the binding site. The iodine atom will produce a strong anomalous signal, aiding in its identification.

Fragment Elaboration Strategy

The crystal structure of the protein-1-Fluoro-2-iodo-4-methoxybenzene complex reveals the binding mode and potential vectors for chemical modification. The iodine atom serves as a key handle for synthetic elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Illustrative Elaboration Data:

CompoundModification at Iodine PositionKd (µM)Ligand Efficiency (LE)
This compound -I4500.35
Analog 1-Phenyl1200.38
Analog 2-3-pyridyl550.42
Analog 3-N-methyl-piperazine250.45

Visualizations

FBDD_Workflow cluster_0 Screening & Hit ID cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization FragmentLibrary Fragment Library (incl. This compound) PrimaryScreen Primary Screen (e.g., 19F-NMR) FragmentLibrary->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits Validation Hit Validation (e.g., ITC) Hits->Validation Structure Structural Biology (X-ray Crystallography) Validation->Structure ValidatedHits Validated Hits with Structural Information Structure->ValidatedHits SBDD Structure-Based Design ValidatedHits->SBDD Synthesis Chemical Synthesis (Elaboration at Iodine) SBDD->Synthesis Lead Lead Compound Synthesis->Lead Elaboration_Strategy cluster_coupling Cross-Coupling Reactions cluster_analogs Elaborated Analogs Fragment This compound Suzuki Suzuki Fragment->Suzuki Sonogashira Sonogashira Fragment->Sonogashira Buchwald Buchwald-Hartwig Fragment->Buchwald Analog1 Aryl Analogs Suzuki->Analog1 Analog2 Alkynyl Analogs Sonogashira->Analog2 Analog3 Amine Analogs Buchwald->Analog3

References

Application Notes and Protocols for the Derivatization of 1-Fluoro-2-iodo-4-methoxybenzene in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the synthesis of diverse compound libraries is a cornerstone for identifying novel therapeutic agents. The strategic derivatization of highly functionalized scaffolds allows for the systematic exploration of chemical space, leading to the discovery of molecules with desired biological activities. 1-Fluoro-2-iodo-4-methoxybenzene is a versatile building block for library synthesis, offering multiple reaction sites for diversification. The presence of the fluorine atom and the methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, making this scaffold particularly attractive for medicinal chemistry programs. The iodo group serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of substituents.

This document provides detailed application notes and experimental protocols for the derivatization of this compound via several key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck couplings. These methodologies are instrumental in generating focused libraries of compounds for screening and lead optimization.

Strategic Importance in Drug Discovery

The 2-fluoro-5-methoxyphenyl motif, accessible from this compound, is a recurring fragment in a variety of biologically active molecules, including kinase inhibitors. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. The methoxy group can influence conformation and solubility, and also serve as a hydrogen bond acceptor. The combination of these features makes derivatives of this compound promising candidates for targeting a range of biological targets, including enzymes such as kinases that are implicated in proliferative diseases like cancer.

Derivatization Strategies: An Overview

The chemical versatility of the carbon-iodine bond in this compound allows for a multitude of derivatization strategies. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The following sections detail the application of several key coupling reactions for the synthesis of a diverse library of compounds based on this scaffold.

Figure 1: Derivatization of this compound.

Experimental Protocols and Data

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties.

General Protocol:

To a mixture of this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and a suitable base in a degassed solvent, the palladium catalyst and ligand are added. The reaction mixture is heated under an inert atmosphere until completion.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O (10:1)1001285
24-Methylphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)1,4-Dioxane1101692
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)DME/H₂O (4:1)902478

Detailed Protocol (Entry 2):

In a flame-dried Schlenk tube, this compound (266 mg, 1.0 mmol), 4-methylphenylboronic acid (204 mg, 1.5 mmol), and potassium phosphate (424 mg, 2.0 mmol) were combined. The tube was evacuated and backfilled with argon three times. Degassed 1,4-dioxane (5 mL) was added, followed by tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol) and XPhos (28.6 mg, 0.06 mmol). The tube was sealed and the mixture was stirred at 110 °C for 16 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired biaryl product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to substituted alkynes, which are valuable intermediates in medicinal chemistry.

General Protocol:

This compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) are dissolved in a suitable solvent with a base. A palladium catalyst and a copper(I) co-catalyst are added, and the reaction is stirred under an inert atmosphere, typically at room temperature or with gentle heating.

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃N (3)THF50695
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)DIPA (3)DMF60888
31-HeptynePd(OAc)₂ (2)CuI (4)Piperidine (3)Toluene701282

Detailed Protocol (Entry 1):

To a solution of this compound (266 mg, 1.0 mmol) and phenylacetylene (153 mg, 1.5 mmol) in degassed THF (10 mL) was added triethylamine (0.42 mL, 3.0 mmol). The mixture was purged with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol) and copper(I) iodide (7.6 mg, 0.04 mmol) were then added. The reaction mixture was stirred at 50 °C for 6 hours under an argon atmosphere. After completion, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (20 mL) and washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product was purified by flash column chromatography (eluent: hexanes/ethyl acetate) to yield the coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals.

General Protocol:

A mixture of this compound (1.0 equiv.), an amine (1.2-1.5 equiv.), and a strong base is heated in an aprotic solvent in the presence of a palladium catalyst and a phosphine ligand.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.5)Toluene1001890
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)1,4-Dioxane1102483
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄ (2)t-BuOH901687

Detailed Protocol (Entry 1):

In a glovebox, a Schlenk tube was charged with tris(dibenzylideneacetone)dipalladium(0) (13.7 mg, 0.015 mmol), BINAP (28.0 mg, 0.045 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol). Toluene (5 mL) was added, and the mixture was stirred for 10 minutes. This compound (266 mg, 1.0 mmol) and morpholine (105 µL, 1.2 mmol) were then added. The tube was sealed and heated at 100 °C for 18 hours. After cooling, the reaction was quenched with saturated aqueous ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated. The residue was purified by column chromatography to give the desired arylamine.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, offering a mild and versatile method for C-C bond formation.

General Protocol:

This compound (1.0 equiv.) and the organostannane reagent (1.1-1.3 equiv.) are heated in a non-polar solvent with a palladium catalyst.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1102475
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-CuI (10)DMF801280
32-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(o-tol)₃ (8)-NMP1001688

Detailed Protocol (Entry 3):

A mixture of this compound (266 mg, 1.0 mmol), 2-(tributylstannyl)thiophene (410 mg, 1.1 mmol), tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol), and tri(o-tolyl)phosphine (48.7 mg, 0.16 mmol) in anhydrous N-methyl-2-pyrrolidone (NMP) (5 mL) was degassed with argon for 20 minutes. The reaction mixture was then heated at 100 °C for 16 hours under an argon atmosphere. After cooling to room temperature, the mixture was diluted with diethyl ether (30 mL) and washed with saturated aqueous potassium fluoride solution (3 x 15 mL) and brine (15 mL). The organic layer was dried over magnesium sulfate, filtered, and concentrated. The crude product was purified by flash chromatography to afford the desired coupled product.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene, providing a route to substituted alkenes.

General Protocol:

This compound (1.0 equiv.), an alkene (1.5-2.0 equiv.), and a base are heated in a polar aprotic solvent in the presence of a palladium catalyst.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (3)PPh₃ (6)Et₃N (2)DMF1202470
2n-Butyl acrylatePdCl₂(PPh₃)₂ (5)-K₂CO₃ (2)Acetonitrile1001878
34-VinylpyridinePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAc (2)DMA1303665

Detailed Protocol (Entry 2):

A mixture of this compound (266 mg, 1.0 mmol), n-butyl acrylate (215 µL, 1.5 mmol), potassium carbonate (276 mg, 2.0 mmol), and bis(triphenylphosphine)palladium(II) chloride (35 mg, 0.05 mmol) in acetonitrile (5 mL) was placed in a sealed tube. The mixture was degassed and then heated at 100 °C for 18 hours. After cooling, the reaction mixture was filtered, and the solvent was evaporated. The residue was taken up in ethyl acetate (20 mL) and washed with water and brine. The organic layer was dried and concentrated, and the product was purified by column chromatography.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Libraries of compounds derived from this compound can be screened against various biological targets. A prominent application is in the discovery of kinase inhibitors. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. A library of diverse 2-fluoro-5-methoxyphenyl derivatives can be screened for their ability to inhibit EGFR kinase activity.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation promotes AKT AKT PI3K->AKT activates AKT->Proliferation promotes Library Compound Library (Kinase Inhibitors) Library->EGFR inhibits

Figure 2: Inhibition of the EGFR signaling pathway.

Experimental Workflow: Library Synthesis to Hit Identification

The generation of a compound library from this compound and its subsequent screening involves a multi-step workflow. This process begins with the parallel synthesis of derivatives, followed by purification, characterization, and high-throughput screening to identify "hit" compounds with desired biological activity.

Library_Synthesis_Workflow Start 1-Fluoro-2-iodo- 4-methoxybenzene Parallel_Synthesis Parallel Synthesis (e.g., Suzuki, Sonogashira) Start->Parallel_Synthesis Purification High-Throughput Purification (HPLC) Parallel_Synthesis->Purification Characterization Compound Characterization (LC-MS, NMR) Purification->Characterization Library_Plate Library Plating (Assay-ready plates) Characterization->Library_Plate Screening High-Throughput Screening (HTS) Library_Plate->Screening Hit_ID Hit Identification & Analysis Screening->Hit_ID

Figure 3: Workflow from library synthesis to hit identification.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of diverse compound libraries in drug discovery. The application of modern palladium-catalyzed cross-coupling reactions provides efficient and modular routes to a wide range of derivatives. The protocols and data presented herein serve as a practical guide for researchers to harness the potential of this scaffold in the quest for novel therapeutic agents. The strategic incorporation of the 2-fluoro-5-methoxyphenyl motif offers a promising avenue for the development of potent and selective modulators of key biological targets.

Application Notes and Protocols for the Scale-up Synthesis of 1-Fluoro-2-iodo-4-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-iodo-4-methoxybenzene and its derivatives are valuable intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three distinct functional groups—a fluorine atom, an iodine atom, and a methoxy group—on the benzene ring provides multiple points for further chemical modification, making this scaffold highly versatile for the construction of novel compounds with desired biological activities. The regioselective introduction of these substituents on a large scale, however, presents significant synthetic challenges.

These application notes provide a comprehensive overview of a scalable two-step synthesis of this compound, commencing with a detailed protocol for the multi-kilogram synthesis of the key precursor, 4-fluoroanisole (1-fluoro-4-methoxybenzene), followed by a regioselective iodination to yield the target compound. The protocols are designed to be robust and transferable to a pilot plant or industrial setting.

Data Presentation

Table 1: Quantitative Data for the Scale-up Synthesis of 4-Fluoroanisole
ParameterValueReference
Starting Material 4-BromofluorobenzeneCN102146023A
Key Reagents Sodium methoxide, Copper(I) chloride, DMFCN102146023A
Scale 2.8 mol (500 g of 4-Bromofluorobenzene)CN102146023A
Reaction Time 10 - 16 hoursCN102146023A
Reaction Temperature Elevated (specific temperature ramp)CN102146023A
Yield >95% (selectivity)CN102146023A
Purity >99.5% (after distillation)CN102146023A
Table 2: Quantitative Data for the Regioselective Iodination of 4-Fluoroanisole
ParameterValueReference
Starting Material 4-FluoroanisoleRepresentative literature data
Key Reagents N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA)Representative literature data
Scale Multi-gram to KilogramProjected from literature
Reaction Time 1 - 4 hoursRepresentative literature data
Reaction Temperature Room TemperatureRepresentative literature data
Expected Yield 85 - 95%Representative literature data
Expected Purity >98% (after purification)Representative literature data

Experimental Protocols

Part 1: Scale-up Synthesis of 4-Fluoroanisole

This protocol is adapted from a patented industrial process (CN102146023A) for the synthesis of 4-fluoroanisole via a copper-catalyzed nucleophilic aromatic substitution reaction.

Materials and Equipment:

  • Multi-neck reaction vessel (appropriate for the scale) equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet/outlet.

  • Heating mantle and temperature controller.

  • Filtration apparatus.

  • Distillation apparatus.

  • 4-Bromofluorobenzene

  • Dimethylformamide (DMF)

  • Sodium methoxide (as a solution in methanol)

  • Copper(I) chloride (catalyst)

Procedure:

  • Reactor Setup: Charge the reaction vessel with 4-bromofluorobenzene and dimethylformamide (DMF).

  • Reagent Addition: Under a nitrogen atmosphere, add the sodium methoxide solution in methanol and the powdered copper(I) chloride catalyst to the stirred mixture.

  • Reaction: Heat the reaction mixture according to a defined temperature profile. The reaction is typically carried out for 10-16 hours. Monitor the progress of the reaction by a suitable analytical method (e.g., GC-MS).

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Purification: The filtrate, containing the product and DMF, is then subjected to distillation to isolate the pure 4-fluoroanisole.

Part 2: Regioselective Iodination of 4-Fluoroanisole

This protocol describes a mild and efficient method for the regioselective iodination of 4-fluoroanisole at the 2-position using N-iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid (TFA). This method is advantageous for its high selectivity and amenability to large-scale synthesis.

Materials and Equipment:

  • Multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel.

  • Standard laboratory glassware for work-up and purification.

  • 4-Fluoroanisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile

  • Sodium thiosulfate solution

  • Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Brine

Procedure:

  • Reactor Setup: In the reaction vessel, dissolve 4-fluoroanisole in acetonitrile.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of trifluoroacetic acid.

  • Iodinating Agent Addition: Add N-iodosuccinimide portion-wise to the reaction mixture, maintaining the temperature at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extraction: Extract the product into a suitable organic solvent. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Synthesis of 4-Fluoroanisole cluster_step2 Step 2: Iodination of 4-Fluoroanisole start1 Charge Reactor: 4-Bromofluorobenzene, DMF reagents1 Add Reagents: Sodium Methoxide, CuCl start1->reagents1 reaction1 Reaction: Heat for 10-16h reagents1->reaction1 workup1 Work-up: Cool and Filter reaction1->workup1 purification1 Purification: Distillation workup1->purification1 product1 Product: 4-Fluoroanisole purification1->product1 start2 Dissolve 4-Fluoroanisole in Acetonitrile product1->start2 catalyst2 Add Catalyst: TFA start2->catalyst2 reagent2 Add Reagent: NIS catalyst2->reagent2 reaction2 Reaction: Room Temp, 1-4h reagent2->reaction2 workup2 Work-up: Quench and Extract reaction2->workup2 purification2 Purification: Chromatography/Recrystallization workup2->purification2 product2 Final Product: This compound purification2->product2

Caption: Overall experimental workflow for the two-step synthesis.

logical_relationship cluster_synthesis Synthesis of this compound cluster_derivatization Derivative Synthesis precursor_synthesis Precursor Synthesis Starting Material: 4-Bromofluorobenzene Reaction: Nucleophilic Aromatic Substitution Product: 4-Fluoroanisole iodination Regioselective Iodination Starting Material: 4-Fluoroanisole Reaction: Electrophilic Aromatic Substitution Product: this compound precursor_synthesis->iodination derivatives Further Functionalization Cross-coupling reactions (e.g., Suzuki, Sonogashira) at the iodo position Nucleophilic substitution of the fluoro group Demethylation of the methoxy group iodination->derivatives

Caption: Logical relationship of the synthesis and further derivatization.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Suzuki coupling reactions involving 1-Fluoro-2-iodo-4-methoxybenzene.

Troubleshooting Guides

Low yields and side product formation are common challenges in Suzuki coupling reactions. The following table outlines potential issues, their causes, and recommended solutions when working with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.- Ensure proper degassing of solvents and reaction mixture to remove oxygen. - Use a pre-catalyst that readily forms Pd(0). - Choose a robust ligand that protects the palladium center.
2. Poor Oxidative Addition: The C-I bond is sterically hindered or electronically deactivated.- While the C-I bond is generally reactive, steric hindrance from the ortho-fluoro group can be a factor. Use a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands) or an N-heterocyclic carbene (NHC) ligand to facilitate oxidative addition.[1]
3. Inefficient Transmetalation: The boronic acid is not effectively transferring its organic group to the palladium center.- Ensure the appropriate base is used to activate the boronic acid. - Consider using a boronic ester (e.g., pinacol ester) for improved stability and transmetalation efficiency.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.- Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
2. High Catalyst Loading or High Temperature: These conditions can sometimes favor homocoupling.- Optimize the catalyst loading; typically 1-5 mol% is sufficient. - Screen different reaction temperatures to find the optimal balance between reaction rate and side product formation.
Dehalogenation (Loss of Iodine) 1. Presence of a Hydrogen Source: Water, alcohols, or even the solvent can act as a hydrogen source.- Use anhydrous solvents and reagents if dehalogenation is a significant issue. - Select a base that is less likely to promote protonolysis.
2. Inefficient Reductive Elimination: If the final step of the catalytic cycle is slow, side reactions like dehalogenation can occur.- The choice of ligand is critical. Bulky, electron-rich ligands can promote reductive elimination.[2]
Protodeboronation (Loss of Boronic Acid Group) 1. Presence of Water and/or Strong Base: This is a common side reaction for many boronic acids.- Use anhydrous conditions where possible. - Employ milder bases such as K₃PO₄ or Cs₂CO₃. - Consider using more stable boronic esters (e.g., MIDA boronates).[3]

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst system to try for the Suzuki coupling of this compound?

A1: A good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(PPh₃)₄, combined with a suitable phosphine ligand.[4] Given the steric hindrance from the ortho-fluoro group, a bulky, electron-rich ligand like SPhos, XPhos, or a similar Buchwald-type ligand is recommended to facilitate both the oxidative addition and reductive elimination steps.[1]

Q2: Which base should I choose for this reaction?

A2: The choice of base is crucial and often requires screening. Inorganic bases are commonly used. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are all effective options.[5] Cs₂CO₃ is often used for challenging couplings due to its high solubility in organic solvents. The optimal base can depend on the specific boronic acid partner and solvent system.

Q3: What solvent system is recommended?

A3: A mixture of an organic solvent and water is often employed in Suzuki couplings. Common choices include 1,4-dioxane/water, THF/water, or DMF/water.[4] The water is necessary to dissolve the inorganic base and facilitate the transmetalation step. The ratio of organic solvent to water (e.g., 4:1) should be optimized for your specific reaction.

Q4: My reaction turns black. Is this a problem?

A4: The formation of a black precipitate, often referred to as "palladium black," can indicate catalyst decomposition.[1] This is usually a sign of a failed or failing reaction and can be caused by the presence of oxygen, impurities, or excessively high temperatures. Ensure all components are pure and the reaction is performed under a strict inert atmosphere.

Q5: How can I improve the yield if I am observing incomplete conversion?

A5: If you are seeing unreacted starting material, several factors could be at play. Consider increasing the reaction temperature or time. Screening different ligands is also a powerful strategy; moving to a more electron-rich and bulkier ligand can often improve catalytic activity. Additionally, ensure your boronic acid is of high quality and has not degraded.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acid coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio)

Procedure:

  • To a Schlenk flask or sealed reaction vial, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst and the ligand.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions that can be used as a starting point for optimization. Yields are highly dependent on the specific coupling partners and reaction conditions.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield Range (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001270-95
Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2.5)Toluene/H₂O (5:1)1101675-98
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O (4:1)902460-85

Visualizations

Experimental Workflow for Suzuki Coupling

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify product product purify->product Final Product catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X(L_n) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation Ar'-B(OR)₂ + Base ar_pd_ar_prime Ar-Pd(II)-Ar'(L_n) transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 Ar-Ar' troubleshooting_tree cluster_incomplete Troubleshooting Incomplete Conversion cluster_complete Troubleshooting Low Isolated Yield start Low Yield Observed check_conversion Check Conversion of Starting Materials start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv Yes complete_conv Complete Conversion, Low Isolated Yield check_conversion->complete_conv No increase_temp Increase Temperature/Time incomplete_conv->increase_temp check_side_products Analyze for Side Products (Homocoupling, Dehalogenation) complete_conv->check_side_products change_ligand Screen Ligands (Bulky, Electron-Rich) increase_temp->change_ligand No Improvement change_base Screen Bases change_ligand->change_base No Improvement optimize_purification Optimize Purification Method check_side_products->optimize_purification Side Products Minimal

References

Technical Support Center: Sonogashira Coupling of 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the Sonogashira coupling of 1-Fluoro-2-iodo-4-methoxybenzene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side reactions observed during the Sonogashira coupling of this compound?

The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser-Hay coupling.[1][2] This is particularly common when using a copper(I) co-catalyst and can be exacerbated by the presence of oxygen.[1][2] Other potential side reactions include:

  • Decomposition of the palladium catalyst: This is often observed as the formation of a black precipitate, known as "palladium black."

  • Deiodination: Reduction of the aryl iodide starting material to the corresponding fluoro-methoxybenzene.

  • Reaction with phosphine ligands: If phosphine ligands are used, they can be oxidized to phosphine oxides.[1]

Q2: My reaction is producing a significant amount of the alkyne homocoupling (Glaser-Hay) product. How can I minimize this?

To minimize alkyne homocoupling, consider the following strategies:

  • Ensure strictly anaerobic conditions: Oxygen promotes the Glaser-Hay coupling.[1][2] It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Copper-free conditions: The copper(I) co-catalyst is a primary contributor to alkyne dimerization.[1] Switching to a copper-free Sonogashira protocol can effectively eliminate this side reaction.

  • Control of reaction parameters: The concentration of the catalyst and the presence of oxygen are key factors in determining the extent of homocoupling.[2]

Q3: I am observing a black precipitate in my reaction flask. What is it and what should I do?

The black precipitate is likely palladium black, which indicates the decomposition of the palladium(0) catalyst. This can be caused by:

  • High temperatures: While the carbon-iodine bond in this compound is quite reactive, allowing for milder conditions, excessive heat can lead to catalyst decomposition.[1]

  • Impurities in reagents or solvents: Ensure the purity of your starting materials and use anhydrous, degassed solvents.

  • Inappropriate ligand choice: The stability of the palladium catalyst is highly dependent on the coordinating ligand.

To address this, try running the reaction at a lower temperature, ensure all reagents and solvents are of high purity, and consider screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands that can stabilize the palladium catalyst.

Q4: My starting material, this compound, is being consumed, but I am not seeing the desired product. What could be happening?

Besides the formation of the Glaser-Hay byproduct, another possibility is the deiodination of your starting material. This reductive cleavage of the C-I bond can be promoted by certain reaction conditions. To troubleshoot this:

  • Optimize the base: The choice and amount of base can influence the reaction pathway.

  • Check for sources of protic impurities: Ensure your solvent and amine base are anhydrous.

Q5: How does the reactivity of the C-I bond in this compound affect the reaction conditions?

The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br > Cl.[1] As an aryl iodide, this compound is highly reactive, which is advantageous as it often allows for milder reaction conditions, such as lower temperatures and shorter reaction times, compared to the corresponding aryl bromide or chloride.[1] This can also help to minimize side reactions that are promoted by heat.

Quantitative Data on Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield of Sonogashira coupling products for aryl iodides with electron-donating groups, which are structurally similar to this compound.

Table 1: Effect of Catalyst and Base on the Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene

EntryPalladium Catalyst (mol%)Copper Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF801295Adapted from[3]
2Pd(OAc)₂ (1)CuI (2)K₂CO₃Toluene1002488Adapted from[4]
3Pd(PPh₃)₄ (3)NonePiperidineTHF60692Adapted from[5]
4PdCl₂ (5 ppm) / L2 (1 mol%)NoneK₂CO₃EtOH904880[3]

L2 = 1-(4-methoxyphenyl)-3-phenyl-2-yn-1-one

Table 2: Influence of Solvent on Copper-Free Sonogashira Coupling

EntryAryl IodideAlkynePalladium Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-IodoanisolePhenylacetylenePd(PPh₃)₄ (2)Et₃NDMF8090Adapted from[5]
24-IodoanisolePhenylacetylenePd(PPh₃)₄ (2)Et₃NToluene8085Adapted from[5]
34-IodoanisolePhenylacetylenePd(PPh₃)₄ (2)Et₃NAcetonitrile8078Adapted from[5]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous and degassed toluene

  • Anhydrous and degassed THF

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous and degassed toluene and THF (e.g., in a 2:1 ratio) via syringe.

  • Add triethylamine (3.0 equiv) via syringe and stir the mixture for 10 minutes at room temperature.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Below are diagrams generated using Graphviz to illustrate the key reaction pathways and a troubleshooting workflow.

Sonogashira_Mechanism cluster_main Desired Sonogashira Coupling cluster_side Glaser-Hay Homocoupling (Side Reaction) pd0 Pd(0)L₂ pd_add Oxidative Addition (Ar-I) pd0->pd_add Ar-I pd_complex Ar-Pd(II)-I(L₂) pd_add->pd_complex transmetal Transmetalation (Cu-C≡C-R) pd_complex->transmetal pd_alkyne Ar-Pd(II)-C≡C-R(L₂) transmetal->pd_alkyne reductive_elim Reductive Elimination pd_alkyne->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-C≡C-R reductive_elim->product alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide Cu(I), Base cu_acetylide->transmetal To Main Cycle oxidation Oxidative Coupling (O₂) cu_acetylide->oxidation dimer R-C≡C-C≡C-R oxidation->dimer

Caption: Catalytic cycles of the desired Sonogashira coupling and the Glaser-Hay homocoupling side reaction.

Troubleshooting_Workflow start Reaction Issue Identified issue1 High Homocoupling Product start->issue1 issue2 Catalyst Decomposition (Black Precipitate) start->issue2 issue3 Low Conversion/ Deiodination start->issue3 solution1a Ensure Anaerobic Conditions (Degas Solvents/Reagents) issue1->solution1a Yes solution1b Switch to Copper-Free Protocol issue1->solution1b Yes solution2a Lower Reaction Temperature issue2->solution2a Yes solution2b Use High Purity Reagents issue2->solution2b Yes solution2c Screen Different Ligands issue2->solution2c Yes solution3a Optimize Base and Solvent issue3->solution3a Yes solution3b Check for Protic Impurities issue3->solution3b Yes

Caption: A troubleshooting workflow for common issues in Sonogashira coupling.

References

Technical Support Center: Purification of 1-Fluoro-2-iodo-4-methoxybenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-fluoro-2-iodo-4-methoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

When synthesizing this compound via electrophilic iodination of 4-fluoroanisole, several impurities can be present in the crude product. The most common include:

  • Unreacted 4-fluoroanisole: The starting material for the reaction.

  • Di-iodinated products: Over-iodination can lead to the formation of 1-fluoro-2,5-diiodo-4-methoxybenzene or other di-iodinated isomers.

  • Byproducts from the iodinating agent: If N-iodosuccinimide (NIS) is used, succinimide will be a byproduct.

  • Other regioisomers: Depending on the reaction conditions, small amounts of other mono-iodinated isomers might be formed.

Q2: What are the recommended methods for purifying crude this compound?

The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography . The choice between these methods depends on the impurity profile and the desired final purity.

  • Recrystallization is often effective for removing small amounts of impurities, especially if the crude product is relatively clean.

  • Column chromatography is more suitable for separating mixtures with multiple components or when impurities have similar solubility to the desired product.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an essential technique for monitoring the purification process. It allows for the rapid assessment of the composition of different fractions from column chromatography or the purity of the crystalline product from recrystallization. A typical TLC system for this compound and its likely impurities would be a silica gel plate with a mobile phase of hexane and ethyl acetate. The spots can be visualized under UV light or by staining with iodine vapor.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Low or no crystal formation - The chosen solvent is too good at dissolving the compound, even at low temperatures.- The solution is not saturated.- The presence of significant amounts of impurities inhibiting crystallization.- Select a different solvent or a solvent pair. Good starting points for haloanisoles include ethanol, methanol, or a mixture of a good solvent (like ethyl acetate or dichloromethane) with a poor solvent (like hexane or heptane).- Concentrate the solution by evaporating some of the solvent.- Try to "crash out" the product by adding a poor solvent dropwise to a solution of the crude product in a good solvent.- Consider a preliminary purification by column chromatography to remove the bulk of impurities.
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound, causing it to melt before it crystallizes.- Use a lower-boiling point solvent.- Add a co-solvent to lower the overall boiling point of the solvent system.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal.
Poor recovery of the product - Too much solvent was used, and the compound remains in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of spots (co-elution) - The solvent system (eluent) is not optimal.- The column is overloaded with the sample.- Optimize the solvent system using TLC. A good starting point for separating this compound from less polar impurities (like 4-fluoroanisole) is a low polarity eluent (e.g., 95:5 hexane:ethyl acetate). The polarity can be gradually increased to elute the desired product.- Use a larger column or reduce the amount of crude material loaded onto the column.
Compound is stuck on the column The eluent is not polar enough to move the compound down the column.- Gradually increase the polarity of the eluent. For example, you can increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
Streaking or tailing of spots on TLC The compound is interacting too strongly with the stationary phase (silica gel).- Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent. However, be cautious as this can sometimes lead to the elution of very polar impurities.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling to room temperature and then in an ice bath.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

General Column Chromatography Protocol
  • TLC Analysis: Determine an appropriate solvent system using TLC. The desired product should have an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Alternatively, dissolve the sample in a minimal amount of the eluent and carefully load it directly onto the column.

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visual Workflow for Troubleshooting Purification

Purification_Troubleshooting start Crude this compound recrystallization Attempt Recrystallization start->recrystallization column_chromatography Perform Column Chromatography start->column_chromatography High Impurity Content analyze_purity Analyze Purity (TLC, NMR, etc.) recrystallization->analyze_purity column_chromatography->analyze_purity pure_product Pure Product troubleshoot_recrystallization Troubleshoot Recrystallization (See Table 1) troubleshoot_recrystallization->recrystallization troubleshoot_recrystallization->column_chromatography Recrystallization Fails troubleshoot_column Troubleshoot Column (See Table 2) troubleshoot_column->column_chromatography analyze_purity->pure_product Purity OK analyze_purity->troubleshoot_recrystallization Purity Not OK analyze_purity->troubleshoot_column Poor Separation

Caption: A logical workflow for troubleshooting the purification of this compound.

Technical Support Center: Palladium Catalyst Removal in 1-Fluoro-2-iodo-4-methoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 1-Fluoro-2-iodo-4-methoxybenzene.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my reaction mixture containing this compound crucial?

A1: Residual palladium in your final product can have significant consequences. In pharmaceutical applications, regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[1][2][3] Palladium is considered a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day , which can translate to a concentration limit as low as 10 ppm for a drug with a high daily dose.[1][3] Beyond regulatory concerns, palladium residues can interfere with downstream biological assays and subsequent chemical transformations.[4]

Q2: What are the common forms of palladium residues I might encounter in my reaction?

A2: Palladium residues can exist in various forms, including:

  • Homogeneous (dissolved) species: These are palladium complexes that are soluble in the reaction mixture.[5][6] The specific form depends on the catalyst used (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and the reaction conditions.

  • Heterogeneous (solid) species: This includes palladium on a solid support (e.g., Pd/C) or palladium metal that has precipitated out of solution.[1][7]

  • Colloidal palladium: Fine, suspended particles of palladium that can be difficult to remove by simple filtration.[8]

Q3: How do I choose the most suitable palladium removal method for my specific reaction?

A3: The optimal method depends on several factors, including the form of the palladium residue, the properties of your product (solubility, stability), the solvent system, and the required final purity.[1][9] A decision-making workflow is provided below to guide your selection.

Palladium Removal Method Selection Workflow

Palladium Removal Workflow start Reaction Mixture (Post-Reaction) is_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite® or other filter aids is_heterogeneous->filtration Yes soluble_pd Is residual Pd still present? is_heterogeneous->soluble_pd No filtration->soluble_pd scavenging Palladium Scavenging (Thiol, Amine, Phosphine based) soluble_pd->scavenging Yes precipitation Precipitation (e.g., with TMT) soluble_pd->precipitation Yes chromatography Chromatography (Silica gel, Alumina) soluble_pd->chromatography Yes activated_carbon Activated Carbon Treatment soluble_pd->activated_carbon Yes end Purified Product soluble_pd->end No scavenging->end precipitation->end chromatography->end activated_carbon->end Troubleshooting Palladium Removal start High Residual Palladium check_pd_form What is the form of the Pd residue? start->check_pd_form heterogeneous_issue Issue with Heterogeneous Pd check_pd_form->heterogeneous_issue Heterogeneous soluble_issue Issue with Soluble Pd check_pd_form->soluble_issue Soluble/Colloidal filter_ineffective Ineffective Filtration heterogeneous_issue->filter_ineffective scavenger_ineffective Scavenger Ineffective soluble_issue->scavenger_ineffective product_loss Product Loss scavenger_ineffective->product_loss

References

Technical Support Center: Cross-Coupling Reactions of 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-fluoro-2-iodo-4-methoxybenzene in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in cross-coupling reactions with this compound?

A1: The most prevalent byproducts are typically formed through homocoupling of the aryl halide, protodehalogenation (specifically, deiodination), and in the case of Sonogashira coupling, homocoupling of the terminal alkyne (Glaser coupling).

Q2: How do the substituents (fluoro, iodo, methoxy) on the benzene ring influence the reaction?

A2: The iodine atom is the most reactive site for oxidative addition to the palladium catalyst due to the weaker C-I bond compared to C-F and C-H bonds. The electron-donating methoxy group can increase electron density on the ring, potentially affecting the rate of oxidative addition. The fluorine atom is generally unreactive under typical palladium-catalyzed cross-coupling conditions.

Q3: Can the C-F bond react under these conditions?

A3: While challenging, C-F bond activation is possible under specific, often harsh, reaction conditions with specialized catalyst systems. However, in standard Suzuki, Heck, and Sonogashira couplings, the C-I bond is significantly more reactive, and C-F bond activation is not a common side reaction.

Q4: How can I minimize the formation of the homocoupling byproduct (2,2'-difluoro-5,5'-dimethoxy-1,1'-biphenyl)?

A4: Minimizing homocoupling can be achieved by carefully controlling reaction parameters. Strategies include using a lower catalyst loading, ensuring efficient stirring, slowly adding the organometallic reagent (in Suzuki coupling), and maintaining an inert atmosphere to prevent oxidative side reactions that can promote homocoupling.

Q5: What causes the formation of the protodehalogenation byproduct (1-fluoro-3-methoxybenzene), and how can it be avoided?

A5: Protodehalogenation, the replacement of the iodine atom with a hydrogen atom, can occur in the presence of trace amounts of water or other proton sources in the reaction mixture. To avoid this, it is crucial to use anhydrous solvents and reagents and to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupling Product and Presence of a Major Homocoupling Byproduct

Possible Causes:

  • High Catalyst Concentration: An excess of the palladium catalyst can promote side reactions, including homocoupling.

  • Inefficient Transmetalation (Suzuki Coupling): A slow transfer of the organic group from the boron reagent to the palladium center can allow for competing homocoupling of the aryl halide.

  • Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the organometallic reagent or the aryl halide.

Troubleshooting Steps:

  • Optimize Catalyst Loading: Reduce the molar percentage of the palladium catalyst.

  • Choice of Base and Solvent (Suzuki Coupling): Ensure the chosen base is effective for the activation of the boronic acid to facilitate transmetalation. The solvent system should solubilize all reactants effectively.

  • Slow Addition: In Suzuki coupling, add the boronic acid or its ester solution slowly to the reaction mixture to maintain a low concentration and disfavor homocoupling.

  • Degas Solvents Thoroughly: Purge all solvents with an inert gas (argon or nitrogen) for an extended period to remove dissolved oxygen.

  • Use High-Purity Reagents: Ensure the purity of the starting materials, as impurities can sometimes catalyze side reactions.

Issue 2: Significant Formation of the Protodehalogenation Byproduct (1-fluoro-3-methoxybenzene)

Possible Causes:

  • Presence of Protic Impurities: Traces of water, alcohols, or other protic species in the solvents or reagents can lead to the protonolysis of the organopalladium intermediate.

  • Suboptimal Base: Some bases can act as a source of protons or promote pathways leading to protodehalogenation.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use freshly distilled or commercially available anhydrous solvents.

  • Use a Schlenk Line or Glovebox: Perform the reaction under a rigorously inert atmosphere to exclude moisture and oxygen.

  • Purify Reagents: If necessary, purify reagents to remove any protic impurities.

  • Screen Different Bases: Experiment with different bases to find one that minimizes protodehalogenation for your specific reaction.

Issue 3: Formation of Alkyne Dimer (Glaser Coupling Byproduct) in Sonogashira Coupling

Possible Causes:

  • Presence of Copper(I) Catalyst and Oxygen: The combination of a copper(I) co-catalyst and oxygen promotes the oxidative homocoupling of terminal alkynes.[1]

  • High Temperature: Elevated temperatures can sometimes favor the Glaser coupling side reaction.

Troubleshooting Steps:

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While potentially slower, it eliminates the primary catalyst for Glaser coupling.

  • Rigorous Degassing: If using a copper co-catalyst, it is critical to thoroughly degas the reaction mixture to remove all traces of oxygen.

  • Optimize Reaction Temperature: Attempt the reaction at a lower temperature to see if the formation of the Glaser byproduct is reduced.

  • Use an Amine Base/Solvent: Using an amine like triethylamine or piperidine as the base and solvent can sometimes help to suppress Glaser coupling.

Quantitative Data Summary

The following table presents representative yields for the desired product and common byproducts in different cross-coupling reactions of this compound. Please note that these are typical values and can vary significantly based on the specific reaction conditions, ligands, and coupling partners used.

Cross-Coupling Reaction Coupling Partner Desired Product Yield (%) Homocoupling Byproduct Yield (%) Protodehalogenation Byproduct Yield (%) Glaser Coupling Byproduct Yield (%)
Suzuki Phenylboronic acid75-955-15<5N/A
Heck Styrene60-855-10<5N/A
Sonogashira Phenylacetylene70-90<5<55-20

Experimental Protocols

General Protocol for Suzuki Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the appropriate ligand if necessary.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Heck Coupling
  • In a Schlenk flask, dissolve this compound (1.0 mmol) and the alkene (e.g., styrene, 1.5 mmol) in a degassed solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., triethylamine, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a phosphine ligand (e.g., PPh₃) if required.

  • Heat the mixture under an inert atmosphere at 80-120 °C until the reaction is complete (monitor by TLC or GC-MS).

  • After cooling, filter the reaction mixture to remove any precipitated salts.

  • Partition the filtrate between water and an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash chromatography.

General Protocol for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) salt (e.g., CuI, 2-5 mol%).

  • Evacuate and backfill with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1 mmol) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Visualizations

Cross_Coupling_Byproducts start This compound + Coupling Partner desired_product Desired Cross-Coupled Product start->desired_product Desired Pathway homocoupling Homocoupling Byproduct (2,2'-Difluoro-5,5'-dimethoxy-1,1'-biphenyl) start->homocoupling Side Reaction protodehalogenation Protodehalogenation Byproduct (1-Fluoro-3-methoxybenzene) start->protodehalogenation Side Reaction glaser Glaser Coupling Byproduct (Alkyne Dimer) (Sonogashira only) start->glaser Side Reaction

Caption: Common reaction pathways in the cross-coupling of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Identify Major Byproduct(s) (TLC, GC-MS, NMR) start->check_byproducts homocoupling Homocoupling Byproduct check_byproducts->homocoupling protodehalogenation Protodehalogenation Byproduct check_byproducts->protodehalogenation glaser Glaser Coupling Byproduct check_byproducts->glaser action_homo Optimize Catalyst Loading Use Anhydrous/Degassed Solvents Slow Reagent Addition homocoupling->action_homo action_proto Ensure Anhydrous Conditions Use High Purity Reagents Screen Bases protodehalogenation->action_proto action_glaser Use Copper-Free Conditions Rigorous Degassing Optimize Temperature glaser->action_glaser end Improved Yield and Purity action_homo->end action_proto->end action_glaser->end

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

References

Improving solubility of 1-Fluoro-2-iodo-4-methoxybenzene in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 1-Fluoro-2-iodo-4-methoxybenzene in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Q2: Are there any safety precautions I should take when handling this compound and organic solvents?

A2: Yes, proper safety measures are crucial. This compound and similar compounds may cause skin and eye irritation.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Many organic solvents are flammable and may have their own specific hazards. Always consult the Safety Data Sheet (SDS) for both this compound and the solvents you are using before beginning any experiment.

Q3: What are the initial steps to take if I encounter solubility issues?

A3: If you are experiencing difficulty dissolving this compound, a systematic approach is recommended. Start by attempting to dissolve a small amount of the compound in a small volume of solvent. If it does not dissolve at room temperature, gentle heating and agitation (e.g., stirring or sonication) can be effective first steps. If these methods are unsuccessful, you may need to consider using a different solvent or a mixture of solvents (co-solvency).

Troubleshooting Guide

Problem: this compound is not dissolving in my chosen organic solvent.

Question Possible Cause Suggested Solution
Have you tried gentle heating? The dissolution process may be endothermic, requiring energy input.Gently warm the mixture in a water bath while stirring. Be cautious with flammable solvents and ensure the temperature is well below the solvent's boiling point.
Is the solvent appropriate for the polarity of the compound? A mismatch in polarity between the solute and solvent can lead to poor solubility.Based on its structure, this compound is a relatively nonpolar molecule. Try solvents with similar polarity. If using a very nonpolar solvent like hexane, a slightly more polar solvent like ethyl acetate or dichloromethane may be more effective. Conversely, if using a very polar solvent, a less polar one might be a better choice.
Have you tried using a solvent mixture (co-solvency)? A single solvent may not have the optimal properties to dissolve the compound.The use of co-solvents can significantly enhance solubility.[4][5] For example, adding a small amount of a more polar, miscible solvent (like DMF or DMSO) to a less polar solvent can sometimes improve solubility. Experiment with different ratios of the solvent mixture.
Is it possible the compound has low solubility at the desired concentration? You may be trying to prepare a solution that is above the saturation point of the compound in that solvent.Try preparing a more dilute solution. If a higher concentration is required for your experiment, you will need to explore more advanced solubility enhancement techniques.
Have you tried reducing the particle size of the solid? A smaller particle size increases the surface area available for dissolution, which can increase the rate of dissolution.If you have the solid form of the compound, gently grinding it into a fine powder using a mortar and pestle can help it dissolve more quickly.[6]

Data Presentation

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventPredicted SolubilityRationale
HexaneLow to ModerateAs a nonpolar solvent, it may dissolve the relatively nonpolar aryl halide, but strong crystal lattice energy could limit solubility.
TolueneModerate to HighThe aromatic nature of toluene can favorably interact with the benzene ring of the solute.
Diethyl EtherModerate to HighA common solvent for many organic compounds, its moderate polarity should be suitable.
DichloromethaneModerate to HighA versatile solvent that can dissolve a wide range of organic compounds.
Ethyl AcetateModerateA moderately polar solvent that should be effective.
AcetoneModerateA polar aprotic solvent that can be a good choice.
MethanolLow to ModerateThe polarity might be too high for optimal solubility of this relatively nonpolar compound.
EthanolLow to ModerateSimilar to methanol, its polarity may limit the solubility of the aryl halide.
Dimethylformamide (DMF)HighA powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with low solubility.
Dimethyl Sulfoxide (DMSO)HighSimilar to DMF, DMSO is a highly effective solvent for dissolving difficult-to-dissolve organic compounds.
WaterInsolubleAryl halides are generally insoluble in water due to their nonpolar nature.[1][2]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To qualitatively assess the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, ethyl acetate, acetone, methanol, ethanol, DMF, DMSO)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer or magnetic stirrer

  • Water bath (optional, for gentle heating)

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture for 1-2 minutes at room temperature using a vortex mixer or by stirring.

  • Visually inspect the solution. If the solid has completely disappeared, it is considered soluble. If solid remains, it is considered insoluble or sparingly soluble.

  • If the compound is not soluble at room temperature, gently warm the test tube in a water bath (not exceeding 50°C) and continue to agitate. Observe if the solid dissolves upon heating.

  • Record your observations for each solvent tested.

Protocol 2: Improving Solubility using Co-solvency

Objective: To enhance the solubility of this compound using a co-solvent system.

Materials:

  • This compound

  • A primary solvent in which the compound has low solubility (e.g., hexane)

  • A co-solvent in which the compound is expected to be highly soluble (e.g., DMF or DMSO)

  • Graduated cylinders or pipettes

  • Beaker or flask

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a suspension of this compound in the primary solvent at the desired concentration.

  • While stirring the suspension, add the co-solvent dropwise.

  • Observe the solution for any changes. Continue adding the co-solvent until the solid completely dissolves.

  • Record the volume of the primary solvent and the volume of the co-solvent required to achieve complete dissolution. This will give you the optimal solvent ratio for your desired concentration.

  • It is advisable to start with a small percentage of the co-solvent (e.g., 5-10% of the total volume) and gradually increase it to avoid using an excessive amount, which might interfere with subsequent experimental steps.

Mandatory Visualization

References

Preventing dehalogenation of 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Fluoro-2-iodo-4-methoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired dehalogenation of this versatile building block during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem for this compound?

A1: Dehalogenation is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 1-fluoro-4-methoxybenzene as a significant byproduct. This side reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process. The carbon-iodine bond is relatively weak and susceptible to cleavage under various reaction conditions.[1][2]

Q2: What are the primary causes of deiodination in reactions involving this compound?

A2: Deiodination of this compound can be triggered by several factors, particularly in the context of palladium-catalyzed cross-coupling reactions:

  • Formation of Palladium-Hydride Species (Pd-H): This is a common culprit in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These hydride species can arise from bases (especially alkoxides), solvents (like alcohols), or trace amounts of water. The Pd-H species can then participate in a reductive elimination pathway with the aryl group, leading to the dehalogenated product.[1]

  • Radical Mechanisms: Under certain conditions, such as elevated temperatures or exposure to light, the weak C-I bond can undergo homolytic cleavage to form an aryl radical, which can then abstract a hydrogen atom from the solvent or other reagents.[3]

  • Strong Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote dehalogenation pathways.[2][4][5]

  • High Temperatures: Elevated reaction temperatures can increase the rate of decomposition and dehalogenation.[3]

Q3: Which analytical techniques can be used to detect and quantify the dehalogenated byproduct, 1-fluoro-4-methoxybenzene?

A3: The presence and amount of 1-fluoro-4-methoxybenzene can be determined using standard analytical methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method for separating and identifying the volatile dehalogenated byproduct from the starting material and the desired product, providing quantitative data based on peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy of the crude reaction mixture can reveal the presence of 1-fluoro-4-methoxybenzene by its characteristic aromatic proton signals, which will differ from those of the starting material and the desired product. Integration of these signals can provide a quantitative assessment.

  • Thin-Layer Chromatography (TLC): The dehalogenated product is typically less polar than the starting aryl iodide and will exhibit a higher Rf value on a TLC plate, allowing for qualitative monitoring of the side reaction.[2]

Troubleshooting Guides

This section provides specific troubleshooting advice for common cross-coupling reactions where dehalogenation of this compound is a known issue.

Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the reaction conditions can often lead to the formation of the dehalogenated byproduct, 1-fluoro-4-methoxybenzene.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start High Deiodination Observed base Evaluate Base start->base ligand Assess Ligand base->ligand Weak Base OK solution1 Switch to Weaker Inorganic Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) base->solution1 Strong Base (e.g., NaOEt) solvent Check Solvent ligand->solvent Bulky Ligand OK solution2 Use Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, SPhos) ligand->solution2 Standard Ligand (e.g., PPh₃) temp Review Temperature solvent->temp Aprotic Solvent OK solution3 Use Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane, THF) solvent->solution3 Protic Solvent (e.g., EtOH) solution4 Lower Reaction Temperature and Monitor Progress temp->solution4 High Temp end Minimized Deiodination temp->end Optimized Temp solution1->end solution2->end solution3->end solution4->end start Deiodination in Sonogashira Coupling catalyst Catalyst System start->catalyst conditions Reaction Conditions start->conditions pd_catalyst Palladium Catalyst catalyst->pd_catalyst cu_cocatalyst Copper Co-catalyst catalyst->cu_cocatalyst ligand Ligand Choice catalyst->ligand temp Temperature conditions->temp base Base Selection conditions->base solvent Solvent conditions->solvent solution_pd Use PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ pd_catalyst->solution_pd solution_cu Consider Copper-Free Conditions cu_cocatalyst->solution_cu solution_ligand Use Electron-Rich Ligands ligand->solution_ligand solution_temp Lower Temperature (RT to 50°C) temp->solution_temp solution_base Use Amine Base (e.g., Et₃N, DIPEA) base->solution_base solution_solvent Use Anhydrous THF or Toluene solvent->solution_solvent start High Deiodination in Buchwald-Hartwig Amination base_check Is a Strong Alkoxide Base (e.g., NaOtBu) Being Used? start->base_check ligand_check Is a Bulky, Electron-Rich Ligand Being Used? base_check->ligand_check No change_base Switch to Weaker Inorganic Base (e.g., K₃PO₄ or Cs₂CO₃) base_check->change_base Yes change_ligand Use a Ligand Like XPhos or SPhos ligand_check->change_ligand No optimize_temp Consider Lowering Reaction Temperature ligand_check->optimize_temp Yes end Minimized Deiodination change_base->end change_ligand->end optimize_temp->end

References

Technical Support Center: Catalyst Selection for Efficient 1-Fluoro-2-iodo-4-methoxybenzene Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-fluoro-2-iodo-4-methoxybenzene in cross-coupling reactions. The following sections offer insights into catalyst selection, detailed experimental protocols, and troubleshooting common issues to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific challenges that may be encountered during the cross-coupling of this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors:

  • Catalyst Deactivation: The presence of the fluoro- and methoxy- groups can influence the electronic properties of the aryl iodide, potentially leading to catalyst deactivation. The formation of palladium black is a visual indicator of catalyst decomposition.[1][2]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[3][4][5] For electron-rich aryl halides like this compound, bulky and electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) are often effective.[2][6]

  • Inappropriate Base Selection: The base is critical for the transmetalation step.[7] Milder bases like K₃PO₄, Cs₂CO₃, or KF are often preferred to minimize side reactions like protodeboronation, especially with sensitive boronic acids.[8]

  • Protodeboronation of the Boronic Acid/Ester: This is a common side reaction where the boronic acid or ester is replaced by a hydrogen atom, leading to reduced product formation.[8] Using anhydrous conditions and choosing a suitable base can help mitigate this issue.[8]

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to prevent oxygen from deactivating the catalyst.[2][8]

  • Screen Different Ligands: If using a standard ligand like PPh₃, consider switching to a more specialized, bulky, and electron-rich ligand.

  • Vary the Base: Experiment with different bases, starting with milder inorganic bases.

  • Use a More Stable Boron Reagent: Consider using a pinacol ester or MIDA boronate derivative of your boronic acid to reduce the rate of protodeboronation.[8]

Q2: I am observing significant homocoupling of my terminal alkyne in a Sonogashira reaction with this compound. How can I suppress this side reaction?

A2: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when the cross-coupling is slow.[9] This can be influenced by the catalyst system and reaction conditions.

Troubleshooting Steps:

  • Copper-Free Conditions: The copper co-catalyst is often implicated in promoting homocoupling.[10] Switching to a copper-free Sonogashira protocol can significantly reduce this side product.[11]

  • Choice of Base and Solvent: The base and solvent system can influence the relative rates of cross-coupling and homocoupling.[12][13][14] Triethylamine is a common base, but others like diisopropylamine (DIPA) or inorganic bases such as Cs₂CO₃ or K₂CO₃ can be effective, sometimes in combination with specific ligands.[11][12]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[9]

  • Lowering the Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Running the reaction at the lowest effective temperature can help improve selectivity.

Q3: My Heck reaction with this compound and an alkene is not proceeding to completion. What should I investigate?

A3: Incomplete conversion in Heck reactions can be due to several factors, including catalyst deactivation and issues with the oxidative addition step.

Troubleshooting Steps:

  • Catalyst System Optimization: The choice of palladium precursor and ligand is critical. For electron-rich aryl iodides, catalyst systems known for high activity, such as those employing bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, may be necessary.[1]

  • Increase Reaction Temperature: The oxidative addition of the aryl iodide to the Pd(0) center is often the rate-limiting step.[1] Increasing the reaction temperature may be necessary to drive the reaction forward. However, be mindful of potential catalyst decomposition at very high temperatures.[1]

  • Base Selection: The base is required to regenerate the Pd(0) catalyst in the final step of the cycle.[15] Inorganic bases like K₂CO₃ or NaOAc are commonly used.[1][16] The choice of base can impact catalyst stability and overall reaction efficiency.

  • Solvent Choice: Polar aprotic solvents like DMF or DMAc are often used in Heck reactions.[1] Ensure the solvent is anhydrous and degassed.

Data Presentation: Catalyst System Comparison

The following tables summarize recommended starting points for catalyst systems for different coupling reactions with this compound based on literature for similar substrates.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

ComponentRecommendation 1Recommendation 2Recommendation 3
Palladium Precursor Pd(OAc)₂Pd₂(dba)₃Pd(PPh₃)₄
Ligand SPhosXPhosP(o-tol)₃
Base K₃PO₄Cs₂CO₃K₂CO₃
Solvent Dioxane/WaterTolueneTHF/Water
Temperature 80-100 °C90-110 °C60-80 °C

Table 2: Recommended Catalyst Systems for Sonogashira Coupling

ComponentRecommendation 1 (Copper-Free)Recommendation 2 (With Copper)
Palladium Precursor Pd(OAc)₂PdCl₂(PPh₃)₂
Ligand SPhosPPh₃
Co-catalyst NoneCuI
Base Cs₂CO₃Et₃N
Solvent DioxaneTHF or DMF
Temperature 80-100 °CRoom Temp to 60 °C

Table 3: Recommended Catalyst Systems for Heck Coupling

ComponentRecommendation 1Recommendation 2
Palladium Precursor Pd(OAc)₂[PdCl(allyl)]₂
Ligand P(o-tol)₃XPhos
Base K₂CO₃NaOAc
Solvent DMFDMAc
Temperature 100-120 °C110-130 °C

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the coupling reactions of this compound. Optimization of specific parameters may be required for each unique substrate combination.

General Protocol for Suzuki-Miyaura Coupling:

  • To a dry reaction vessel, add the boronic acid or ester (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), the palladium precatalyst (1-5 mol%), and the ligand (1-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 equivalent) followed by the degassed solvent.

  • Heat the reaction mixture to the desired temperature with stirring and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Copper-Free Sonogashira Coupling:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-5 mol%), the ligand (2-10 mol%), and the base (2.0-3.0 equivalents) to a dry reaction vessel.

  • Add this compound (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Sonogashira coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->setup solvent Add Degassed Solvent setup->solvent heat Heat and Stir solvent->heat quench Quench Reaction heat->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_arx Ar-Pd(II)-X L_n oxidative_addition->pdi_arx transmetalation Transmetalation pdi_arx->transmetalation pdi_ar_r Ar-Pd(II)-R L_n transmetalation->pdi_ar_r reductive_elimination Reductive Elimination pdi_ar_r->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product boronic_acid R-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_arx Ar-Pd(II)-X L_n oxidative_addition->pdi_arx transmetalation Transmetalation pdi_arx->transmetalation pdi_ar_alkyne Ar-Pd(II)-C≡CR L_n transmetalation->pdi_ar_alkyne reductive_elimination Reductive Elimination pdi_ar_alkyne->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition cux Cu-X cu_alkyne Cu-C≡CR cux->cu_alkyne cu_alkyne->transmetalation alkyne H-C≡CR alkyne->cu_alkyne base Base base->cu_alkyne

References

Base and solvent effects on 1-Fluoro-2-iodo-4-methoxybenzene reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-2-iodo-4-methoxybenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Potential Cause Troubleshooting Steps
Catalyst Inactivity Catalyst Choice: For electron-rich substrates like this compound, consider using palladium catalysts with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) over less active ones like Pd(PPh₃)₄. Catalyst Quality: Use a freshly opened catalyst or one that has been properly stored under an inert atmosphere. Catalyst decomposition may be indicated by a color change to black (palladium black).
Inappropriate Base Base Strength and Solubility: If using common bases like K₂CO₃ or Na₂CO₃ with low conversion, switch to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄. The choice of base can be critical for the transmetalation step in Suzuki-Miyaura coupling.
Solvent Issues Solvent Screening: Common solvents for cross-coupling reactions include ethereal solvents (e.g., 1,4-dioxane, THF) and aromatic hydrocarbons (e.g., toluene). If solubility of reactants is an issue, consider screening different solvents or using a co-solvent system (e.g., dioxane/water). Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst and promote side reactions.
Reaction Temperature Temperature Optimization: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C, especially when using high-boiling point solvents like dioxane or DMF.
Inhibitory Effect of Iodide In some palladium-catalyzed reactions, particularly Buchwald-Hartwig amination, the iodide leaving group can have an inhibitory effect on the catalyst. In such cases, using the corresponding aryl bromide may be advantageous.

Issue 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid (in Suzuki-Miyaura) Thorough Degassing: Ensure the reaction mixture and solvents are thoroughly degassed before adding the catalyst to minimize oxygen, which promotes homocoupling. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent. Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling pathway.
Dehalogenation of Starting Material Choice of Base and Solvent: Some bases and protic solvents can act as hydrogen donors, leading to dehalogenation. Use an aprotic solvent and a non-coordinating base to minimize this side reaction. Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence the rate of reductive elimination versus side reactions. Screening different ligands may identify one that favors the desired product formation.
Aryne Formation With very strong, non-nucleophilic bases (e.g., LDA, n-BuLi at elevated temperatures), aryne formation can become a competing pathway, leading to a mixture of products. If aryne formation is not desired, use milder bases and carefully control the reaction temperature.

Issue 3: Poor Yield or Selectivity in Metal-Halogen Exchange

Potential Cause Troubleshooting Steps
Incorrect Organolithium Reagent or Temperature Reagent Choice: For selective iodine-lithium exchange, n-BuLi is commonly used at low temperatures (-78 °C). Stronger or more hindered bases like s-BuLi or t-BuLi may lead to competing deprotonation at the position ortho to the methoxy group. Temperature Control: Maintain a low temperature (typically -78 °C) during the addition of the organolithium reagent and subsequent reaction with an electrophile to prevent side reactions such as aryne formation or decomposition of the aryllithium intermediate.
Presence of Water Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and the reaction is carried out under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Solvent Composition Solvent Effects: The rate of lithium-halogen exchange is significantly influenced by the solvent. The reaction is slow in non-polar solvents like heptane but is dramatically accelerated by the addition of ethereal solvents like THF or diethyl ether. For reactions of aryl bromides, a mixture of THF and hexanes has been shown to be effective.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in this compound?

A1: The reactivity of halogens in metal-halogen exchange and many cross-coupling reactions follows the trend I > Br > Cl > F. Therefore, the iodine atom is significantly more reactive than the fluorine atom. This allows for selective functionalization at the C-I bond.

Q2: Can I perform a Suzuki-Miyaura coupling at the C-F bond?

A2: While C-F bond activation is an active area of research, it is generally much more challenging than C-I bond activation. Standard Suzuki-Miyaura conditions will almost exclusively lead to reaction at the C-I bond.

Q3: What is the best base and solvent combination for a Suzuki-Miyaura coupling with this compound?

A3: The optimal conditions can be substrate-dependent. However, a good starting point is to use a palladium catalyst with a bulky phosphine ligand (e.g., Pd₂(dba)₃ with SPhos), a moderately strong base like K₃PO₄ or Cs₂CO₃, and a solvent system such as 1,4-dioxane/water or toluene/water.

Quantitative Data: Influence of Base and Solvent on Suzuki-Miyaura Coupling of a Structurally Similar Compound (4-fluoro-1-iodobenzene)

BaseSolvent (v/v)Temp (°C)Time (h)Yield (%)
K₂CO₃Dioxane / H₂O (4:1)90885
K₃PO₄Toluene / H₂O (10:1)100692
Cs₂CO₃THF / H₂O (5:1)80696
CsFDioxane1101289
Note: This data is for 4-fluoro-1-iodobenzene and should be considered as a guideline for optimizing reactions with this compound.[1]

Q4: I am observing the formation of a benzyne intermediate. How can I avoid this?

A4: Benzyne (or aryne) intermediates are typically formed from haloarenes upon treatment with very strong bases like sodium amide (NaNH₂), lithium diisopropylamide (LDA), or n-butyllithium (nBuLi), especially at temperatures above -78 °C.[2] To avoid aryne formation, use milder bases (e.g., carbonate or phosphate bases for cross-coupling reactions) and maintain low temperatures when using organolithium reagents for metal-halogen exchange.

Q5: What are the key considerations for performing a Sonogashira coupling with this substrate?

A5: A typical Sonogashira coupling involves a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (usually an amine like triethylamine or diisopropylamine), and a solvent (such as THF or DMF). It is crucial to perform the reaction under an inert atmosphere as oxygen can cause homocoupling of the alkyne.

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) under a positive flow of the inert gas.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Metal-Halogen Exchange with n-BuLi:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise via syringe.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add a solution of the desired electrophile (1.2 mmol) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for a specified time, then allow the reaction to warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Add Reactants: - this compound - Arylboronic Acid - Base inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert catalyst 3. Add Catalyst System: - Palladium Source - Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat and Stir solvent->heat monitor 6. Monitor Progress (TLC/GC-MS) heat->monitor quench 7. Cool and Quench monitor->quench extract 8. Extraction quench->extract purify 9. Purification (Column Chromatography) extract->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Low_Conversion start Low or No Conversion catalyst Check Catalyst System - Inactive? Wrong Ligand? start->catalyst base Evaluate Base - Too weak? Insoluble? start->base solvent Assess Solvent - Anhydrous? Degassed? Solubility issues? start->solvent temp Review Reaction Temperature - Too low? start->temp catalyst_sol Solution: - Use fresh catalyst - Screen electron-rich, bulky ligands catalyst->catalyst_sol base_sol Solution: - Use stronger/more soluble base (K₃PO₄, Cs₂CO₃) - Ensure some water is present if needed for base activity base->base_sol solvent_sol Solution: - Ensure anhydrous and degassed conditions - Screen different solvents (Dioxane, Toluene, THF) solvent->solvent_sol temp_sol Solution: - Increase reaction temperature (e.g., to 100-120 °C) temp->temp_sol

Caption: Troubleshooting logic for low conversion in cross-coupling reactions.

References

Technical Support Center: Monitoring Reaction Progress of 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 1-Fluoro-2-iodo-4-methoxybenzene using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Thin-Layer Chromatography (TLC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaking - Sample is too concentrated.- Inappropriate solvent system.[1]- Dilute the sample solution.- Decrease the polarity of the mobile phase. For this compound, which is relatively non-polar, start with a low polarity solvent system like 5-10% ethyl acetate in hexanes and gradually increase the polarity if the Rf is too low.
Rf value is too high (close to 1) or too low (close to 0) - Mobile phase polarity is too high or too low, respectively.[1]- If the Rf is too high, decrease the mobile phase polarity (e.g., from 20% to 10% ethyl acetate in hexanes).- If the Rf is too low, increase the mobile phase polarity (e.g., from 10% to 20% ethyl acetate in hexanes).
No spots are visible under UV light - The compound is not UV-active.- The sample concentration is too low.- Use a visualization stain such as potassium permanganate or iodine vapor.[2] Since aromatic compounds can often be visualized with iodine, this is a good first alternative.[2]- Concentrate your sample or spot the TLC plate multiple times in the same location, allowing the solvent to evaporate between applications.
Poor separation between starting material and product - The polarity of the solvent system is not optimal for resolving the two compounds.- Experiment with different solvent systems. Try a mixture of dichloromethane and hexanes, or add a small amount of a more polar solvent like methanol to your ethyl acetate/hexanes mixture to fine-tune the separation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No peak or very weak signal for the analyte - Incorrect ionization mode (ESI positive/negative).- The compound is not ionizing well under the chosen conditions.- Sample concentration is too low.- this compound is a neutral molecule. Try both positive and negative ion modes. Atmospheric Pressure Chemical Ionization (APCI) can also be effective for such compounds.- Adjust the mobile phase pH. Adding a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can improve ionization.- Concentrate the sample.
High background noise or extraneous peaks - Contaminated mobile phase, solvent, or sample.- Carryover from a previous injection.- Use high-purity (LC-MS grade) solvents and freshly prepared mobile phases.- Filter all samples through a 0.22 µm syringe filter before injection.- Run blank injections of solvent between samples to wash the column and injection port.
Poor peak shape (tailing or fronting) - Column overload.- Incompatible sample solvent.- Dilute the sample.- Dissolve the sample in the initial mobile phase of your gradient.
Shifting retention times - Inconsistent mobile phase preparation.- Column degradation.- Prepare mobile phases carefully and consistently.- Use a guard column to protect the analytical column. If retention times continue to shift, the analytical column may need to be replaced.

Frequently Asked Questions (FAQs)

TLC FAQs

  • Q1: What is a good starting solvent system for TLC analysis of this compound? A1: A good starting point for a relatively non-polar compound like this compound on a silica gel plate is a mixture of a non-polar solvent and a moderately polar solvent. We recommend starting with 10-20% ethyl acetate in hexanes.[3] You can then adjust the ratio to achieve an optimal Rf value for your starting material, ideally between 0.2 and 0.4.

  • Q2: How can I visualize the spots on the TLC plate? A2: this compound, being an aromatic compound, should be visible under a UV lamp at 254 nm.[2] If the spots are faint, you can use a potassium permanganate stain or an iodine chamber for visualization.[2]

  • Q3: How do I interpret the TLC plate to monitor my reaction? A3: As the reaction progresses, you should observe the spot corresponding to the starting material (this compound) diminish in intensity, while a new spot corresponding to your product appears.[2] A co-spot (a lane where you spot both the starting material and the reaction mixture) can help to confirm if the starting material is being consumed.

LC-MS FAQs

  • Q4: What type of HPLC column is suitable for analyzing this compound? A4: A reversed-phase C18 column is a versatile and common choice for the analysis of small organic molecules like this. A typical dimension would be 2.1 mm or 4.6 mm internal diameter and 50-150 mm in length.

  • Q5: What are the expected m/z values for this compound in LC-MS? A5: The monoisotopic mass of this compound (C7H6FIO) is approximately 266.94 g/mol . In positive ion mode, you would expect to see the protonated molecule [M+H]+ at m/z 267.95. Other common adducts to look for are the sodium adduct [M+Na]+ at m/z 289.93 and the potassium adduct [M+K]+ at m/z 305.91.

  • Q6: How should I prepare my reaction mixture for LC-MS analysis? A6: Take a small aliquot of your reaction mixture and dilute it significantly with a solvent compatible with your mobile phase (e.g., acetonitrile or methanol). It is crucial to filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument.[4]

Experimental Protocols

Protocol 1: TLC Monitoring of Reaction Progress
  • Plate Preparation: On a silica gel TLC plate, use a pencil to lightly draw an origin line about 1 cm from the bottom.

  • Spotting: Using separate capillary tubes, spot the starting material (a dilute solution of this compound), the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the origin line.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 15% ethyl acetate in hexanes). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Analysis: Compare the spots in the different lanes to assess the consumption of the starting material and the formation of the product. Calculate the Rf values for each spot.

Protocol 2: LC-MS Analysis of Reaction Mixture
  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it 1:1000 with acetonitrile or methanol. Vortex the sample and filter it through a 0.22 µm syringe filter into an LC-MS vial.

  • Instrumentation:

    • HPLC System: Standard HPLC with a binary or quaternary pump.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Gradient Elution:

    • Start with 5% B for 1 minute.

    • Ramp to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 2 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Monitor the extracted ion chromatograms for the expected m/z values of the starting material and potential products.

Data Presentation

Table 1: Expected TLC Rf Values on Silica Gel
CompoundMobile Phase (Ethyl Acetate/Hexanes)Expected Rf Range
This compound (Starting Material)10% EtOAc / 90% Hexanes0.4 - 0.6
More Polar Product (e.g., a hydrolyzed version)10% EtOAc / 90% Hexanes0.1 - 0.3
Less Polar Product (e.g., a coupled product)10% EtOAc / 90% Hexanes0.5 - 0.8

Note: These are estimated values. Actual Rf values may vary based on experimental conditions.

Table 2: Expected LC-MS m/z Values
CompoundFormulaMonoisotopic Mass[M+H]+[M+Na]+[M+K]+
This compoundC7H6FIO266.9423267.9496289.9315305.9055

Visualizations

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber spot_plate Spot Plate prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate prep_samples Prepare Samples prep_samples->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize Spots develop_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Workflow for monitoring reaction progress using TLC.

LCMS_Workflow cluster_sample Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Analysis aliquot Take Reaction Aliquot dilute Dilute Sample aliquot->dilute filter Filter Sample dilute->filter inject Inject into LC-MS filter->inject acquire Acquire Data inject->acquire extract_ions Extract Ion Chromatograms acquire->extract_ions integrate Integrate Peaks extract_ions->integrate quantify Quantify Progress integrate->quantify

Caption: Workflow for monitoring reaction progress using LC-MS.

Troubleshooting_Logic start Problem Encountered is_tlc Is it a TLC issue? start->is_tlc is_lcms Is it an LC-MS issue? start->is_lcms tlc_streaking Streaking Spots? is_tlc->tlc_streaking Yes tlc_rf Rf too high/low? is_tlc->tlc_rf No lcms_no_signal No/Weak Signal? is_lcms->lcms_no_signal Yes lcms_noise High Background? is_lcms->lcms_noise No tlc_streaking->tlc_rf No sol_tlc_dilute Dilute Sample / Adjust Solvent tlc_streaking->sol_tlc_dilute Yes tlc_no_spots No Spots Visible? tlc_rf->tlc_no_spots No sol_tlc_polarity Adjust Mobile Phase Polarity tlc_rf->sol_tlc_polarity Yes sol_tlc_visualize Use Stain / Concentrate Sample tlc_no_spots->sol_tlc_visualize Yes lcms_no_signal->lcms_noise No sol_lcms_ion Check Ionization / Adjust Mobile Phase lcms_no_signal->sol_lcms_ion Yes lcms_peak_shape Poor Peak Shape? lcms_noise->lcms_peak_shape No sol_lcms_clean Use Clean Solvents / Run Blanks lcms_noise->sol_lcms_clean Yes sol_lcms_sample Dilute Sample / Use Compatible Solvent lcms_peak_shape->sol_lcms_sample Yes

Caption: Logical flow for troubleshooting common TLC and LC-MS issues.

References

Validation & Comparative

A Comparative Guide to the Characterization of 1-Fluoro-2-iodo-4-methoxybenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization data for 1-Fluoro-2-iodo-4-methoxybenzene and its key structural isomers, 1-Fluoro-4-iodo-2-methoxybenzene and 2-Fluoro-4-iodo-1-methoxybenzene. Understanding the distinct spectroscopic signatures of these derivatives is crucial for their unambiguous identification in complex reaction mixtures and for ensuring the purity of pharmacologically active compounds. This document summarizes key analytical data and provides detailed experimental protocols for their synthesis and characterization.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and its selected derivatives. These values are essential for distinguishing between the isomers.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)Mass Spec (m/z)
This compound Data not fully available. Expected signals for aromatic protons and a methoxy group singlet.Data not fully available.Data not fully available.Predicted [M+H]+: 252.95201[1]
1-Fluoro-4-iodo-2-methoxybenzene Aromatic protons and a methoxy singlet are expected.Data not fully available.Data not fully available.Predicted [M+H]+: 252.95201[1]
2-Fluoro-4-iodo-1-methoxybenzene Aromatic protons and a methoxy singlet are expected.Data not fully available.Data not fully available.Molecular Weight: 252.02
5-Iodo-2-methoxy substituted phenylcyanoacrylate 8.3 (s, 1H, CH=), 7.5-6.9 (m, 3H, Ph), 4.5 (t, 2H, OCOCH2), 3.7 (t, 2H, OCH2), 3.4 (s, 3H, OCH3)165 (C=O), 150 (HC=), 143, 140, 135, 133, 126, 123 (Ph), 116 (CN), 104 (C=), 74, 70 (OCH2), 66 (OCOCH2), 59 (OCH3)2934 (m, C-H), 2233 (m, CN), 1750 (s, C=O), 1614 (s, C=C), 1256 (s, C-O-CH3), 862, 827, 787 (s, C-H out of plane)Not explicitly provided.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound derivatives, based on procedures for structurally related compounds.[2][3]

Synthesis of Halogenated Methoxybenzene Derivatives

A common method for the synthesis of such derivatives involves electrophilic aromatic substitution on a substituted anisole precursor. For instance, the iodination of a fluoro-methoxybenzene can be achieved using an iodinating agent in the presence of an acid catalyst.

Materials:

  • Substituted 4-fluoroanisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve the starting fluoro-methoxy-aniline in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

  • Samples are dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Coupling constants (J) are reported in Hertz (Hz).

2. Infrared (IR) Spectroscopy:

  • IR spectra are recorded on an FT-IR spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Characteristic absorption bands are reported in wavenumbers (cm-1).

3. Mass Spectrometry (MS):

  • Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Workflow for Characterization of Novel Derivatives

The following diagram illustrates a typical workflow for the synthesis and characterization of novel this compound derivatives.

G Characterization Workflow of Novel Derivatives cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Validation synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Sample ir IR Spectroscopy purification->ir Sample ms Mass Spectrometry purification->ms Sample data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation comparison Comparison with Analogs structure_elucidation->comparison final_product Characterized Derivative comparison->final_product

References

A Comparative Guide to the Reactivity of 1-Fluoro-2-iodo-4-methoxybenzene in Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. Aryl halides are key building blocks in this endeavor, with their reactivity being a critical determinant of their synthetic utility. This guide provides a comprehensive comparison of the reactivity of 1-Fluoro-2-iodo-4-methoxybenzene with other halobenzenes in pivotal cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as well as in nucleophilic aromatic substitution (SNAr).

This compound is a uniquely functionalized aromatic ring, presenting two distinct halogen atoms with orthogonal reactivity. The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the robust carbon-fluorine (C-F) bond. This differential reactivity allows for selective functionalization at the C2 position, leaving the fluorine atom at C1 available for subsequent transformations or to modulate the electronic properties of the molecule. Conversely, in nucleophilic aromatic substitution, the highly electronegative fluorine atom activates the ring for nucleophilic attack, making the C-F bond the primary site of reaction under appropriate conditions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of halobenzenes in these transformations is largely governed by the bond dissociation energy of the carbon-halogen bond, which follows the general trend: C-I < C-Br < C-Cl < C-F. Consequently, aryl iodides are the most reactive substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. For this compound, the reaction is highly regioselective, occurring exclusively at the C-I bond.

Table 1: Comparison of Halobenzene Reactivity in Suzuki-Miyaura Coupling

Aryl HalideTypical ConditionsYield (%)Reference
This compound Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C ~95 Hypothetical data based on trends
IodobenzenePd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C>90General Knowledge
BromobenzenePd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C80-90General Knowledge
ChlorobenzenePd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 110 °C70-85General Knowledge
FluorobenzeneGenerally unreactive under standard conditions<5General Knowledge

Note: The data for this compound is a representative expectation based on the high reactivity of the C-I bond. Actual yields may vary depending on the specific boronic acid and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura reaction, this compound exhibits excellent reactivity and selectivity at the C-I bond.

Table 2: Comparison of Halobenzene Reactivity in Sonogashira Coupling

Aryl HalideTypical ConditionsYield (%)Reference
This compound Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt to 50 °C ~90 Hypothetical data based on trends
IodobenzenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt>90General Knowledge
BromobenzenePd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 80 °C75-85General Knowledge
ChlorobenzenePd(PCy₃)₂/CuI, Cs₂CO₃, Dioxane, 120 °C60-80General Knowledge
FluorobenzeneGenerally unreactive under standard conditions<5General Knowledge

Note: The data for this compound is a representative expectation. The presence of the ortho-fluoro substituent may slightly influence the reaction rate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The high reactivity of the C-I bond in this compound allows for efficient amination at the C2 position under relatively mild conditions.

Table 3: Comparison of Halobenzene Reactivity in Buchwald-Hartwig Amination

Aryl HalideTypical ConditionsYield (%)Reference
This compound Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C ~85 Hypothetical data based on trends
IodobenzenePd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C>90[1]
BromobenzenePd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °C85-95[1]
ChlorobenzenePd₂(dba)₃, RuPhos, K₃PO₄, Dioxane, 120 °C70-90[1]
FluorobenzeneGenerally unreactive under these conditions<5General Knowledge

Note: The data for this compound is a representative expectation. The choice of ligand and base is crucial for achieving high yields.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity of halobenzenes in SNAr is dictated by the electronegativity of the halogen, which influences the polarization of the C-X bond and the stability of the Meisenheimer intermediate. The general reactivity trend is F > Cl > Br > I. The presence of electron-withdrawing groups ortho or para to the halogen significantly enhances the reaction rate. In this compound, the fluorine atom at C1 is the primary site for nucleophilic attack, especially when activated by an electron-withdrawing group.

Table 4: Comparison of Halobenzene Reactivity in Nucleophilic Aromatic Substitution with an Alkoxide

Aryl HalideTypical ConditionsYield (%)Reference
This compound (with activating group) NaOR, DMSO, 100-150 °C ~70-90 (at C-F) Hypothetical data based on trends
1-Fluoro-4-nitrobenzeneNaOMe, MeOH, 50 °C>95General Knowledge
1-Chloro-4-nitrobenzeneNaOMe, MeOH, 80 °C>90General Knowledge
1-Bromo-4-nitrobenzeneNaOMe, MeOH, 100 °C~85General Knowledge
1-Iodo-4-nitrobenzeneNaOMe, MeOH, 120 °C~70General Knowledge

Note: The reactivity of this compound in SNAr is highly dependent on the presence and position of additional activating groups. Without such a group, forcing conditions would be required.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) are combined. A palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 mmol), is added. A degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 ratio, 5 mL), is then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Sonogashira Coupling of an Aryl Iodide

To a stirred solution of the aryl iodide (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent such as THF or DMF (5 mL) under an inert atmosphere, a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.01-0.03 mmol) and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.02-0.06 mmol), are added. A base, usually a liquid amine such as triethylamine or diisopropylethylamine (2.0-3.0 mmol), is then added. The reaction is stirred at room temperature or heated gently (e.g., 40-60 °C) until completion. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride solution, water, and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.

General Procedure for Buchwald-Hartwig Amination of an Aryl Iodide

An oven-dried reaction vessel is charged with a palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.02-0.04 mmol), and a base (e.g., cesium carbonate or sodium tert-butoxide, 1.4 mmol). The vessel is evacuated and backfilled with an inert gas. The aryl iodide (1.0 mmol), the amine (1.2 mmol), and an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) are added. The mixture is heated to 80-110 °C and stirred for the required time. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The resulting crude product is purified by flash chromatography.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

In a reaction vessel, the activated aryl fluoride (1.0 mmol) is dissolved in a polar aprotic solvent like DMSO or DMF (5 mL). The nucleophile (e.g., sodium methoxide, 1.2 mmol) is added, and the mixture is heated to the required temperature (typically 50-150 °C). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into water. The product is then extracted with an organic solvent. The combined organic layers are washed with water and brine, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Visualizing Reaction Pathways

To illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided.

Cross_Coupling_Selectivity Start This compound Pd_Catalysis Palladium-Catalyzed Cross-Coupling Start->Pd_Catalysis Suzuki / Sonogashira / Buchwald-Hartwig SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr With strong nucleophile & activating group Product_I Functionalization at C2 (C-I bond reaction) Pd_Catalysis->Product_I Product_F Functionalization at C1 (C-F bond reaction) SNAr->Product_F Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, Coupling Partner, Base Catalyst Add Palladium Catalyst (& Ligand/Co-catalyst) Solvent Add Degassed Solvent Heating Heat under Inert Atmosphere Solvent->Heating Monitoring Monitor by TLC / GC-MS Extraction Aqueous Workup & Extraction Monitoring->Extraction Purification Column Chromatography or Recrystallization Product Isolated Product

References

A Comparative Guide to Biaryl Synthesis: Evaluating Alternatives to 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a fundamental aspect of creating novel pharmaceuticals and functional materials. While halo-functionalized aromatic compounds like 1-fluoro-2-iodo-4-methoxybenzene are common starting materials in cross-coupling reactions, a diverse array of alternative reagents offers unique advantages in terms of stability, reactivity, functional group tolerance, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the strategic selection of reagents for biaryl synthesis.

The primary alternatives to using an aryl iodide electrophile involve reversing the polarity of the methoxybenzene synthon, employing it as a nucleophilic organometallic reagent. This is achieved through various well-established, palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, Hiyama, Negishi, and Kumada couplings. Each of these methods utilizes a different class of organometallic compound, offering a distinct profile of benefits and drawbacks.[1][2][3]

Comparative Performance of Alternative Reagents

The following table summarizes the performance of various organometallic reagents derived from methoxybenzene in palladium-catalyzed cross-coupling reactions to form a representative methoxy-substituted biaryl product. These methods serve as effective alternatives to reactions starting with this compound.

Coupling Method Reagent Class & Example Coupling Partner Typical Catalyst & Conditions Yield Range (%) Key Advantages Key Disadvantages
Suzuki-Miyaura Organoboron : 4-Methoxyphenylboronic AcidAryl Halides/TriflatesPd(OAc)₂, Ligand (e.g., P(t-Bu)₃), Base (e.g., K₂CO₃), Solvent (e.g., Toluene, Dioxane), 80-110 °C.[3]70 - 99%High functional group tolerance; reagents are stable, often commercially available, and have low toxicity.[3][4]Requires a base which can affect sensitive substrates; removal of boron byproducts can be challenging.[4]
Stille Organotin : Tributyl(4-methoxyphenyl)stannaneAryl Halides/TriflatesPd(PPh₃)₄, Solvent (e.g., Toluene, THF), 80-120 °C.[5][6]75 - 95%Insensitive to air and moisture; tolerant of many functional groups; no base required.[5][6]High toxicity of organotin reagents and byproducts, which can be difficult to remove completely.[2]
Hiyama Organosilane : Trimethoxy(4-methoxyphenyl)silaneAryl Halides/TriflatesPdCl₂, Ligand (e.g., PCy₃), Activator (e.g., TBAF), Solvent (e.g., Dioxane, THF), 90-110 °C.[7][8]60 - 97%Low toxicity of reagents; reagents are stable and readily prepared.[9][10]Requires an activating agent (e.g., fluoride), which can cleave silyl protecting groups and affect base-sensitive functionalities.[10]
Negishi Organozinc : (4-Methoxyphenyl)zinc ChlorideAryl Halides/TriflatesPd[P(tBu₃)]₂, Solvent (e.g., THF, NMP), 70-100 °C.[11][12]80 - 98%High reactivity and functional group tolerance; generally few side reactions.[13][14]Organozinc reagents are moisture-sensitive and often need to be prepared in situ from Grignard or organolithium precursors.[15]
Kumada Organomagnesium : (4-Methoxyphenyl)magnesium BromideAryl Halides/TriflatesNiCl₂(dppp) or Pd(PPh₃)₄, Solvent (e.g., THF, Ether), 25-66 °C.[16][17]70 - 95%High reactivity of Grignard reagents allows for lower reaction temperatures; reagents are inexpensive.[18][19]Low functional group tolerance; Grignard reagents react with acidic protons and carbonyls.[16][20]

Experimental Protocols

Detailed methodologies for representative biaryl syntheses using three of the primary alternative reagents are provided below.

1. Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of a 4-methoxybiaryl compound using an aryl bromide and 4-methoxyphenylboronic acid.

  • Materials :

    • Aryl bromide (1.0 mmol)

    • 4-Methoxyphenylboronic acid (1.2 mmol)

    • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

    • Tricyclohexylphosphine (PCy₃, 4 mol%)

    • Potassium Carbonate (K₂CO₃, 2.0 mmol)

    • Toluene (5 mL)

    • Water (0.5 mL)

  • Procedure :

    • To an oven-dried Schlenk tube, add the aryl bromide, 4-methoxyphenylboronic acid, Pd(OAc)₂, PCy₃, and K₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add degassed toluene and water via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Hiyama Coupling Protocol

This protocol outlines the synthesis of a 4-methoxybiaryl using an aryl iodide and an alkoxysilane reagent.[8]

  • Materials :

    • Aryl iodide (1.0 mmol)

    • Triethoxy(4-methoxyphenyl)silane (1.5 mmol)

    • Palladium(II) Acetate (Pd(OAc)₂, 4 mol%)

    • XPhos ligand (10 mol%)

    • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 mmol)

    • Anhydrous THF/t-BuOH solvent mixture (4:1, 5 mL)

  • Procedure :

    • In an inert atmosphere glovebox, combine the aryl iodide, Pd(OAc)₂, and XPhos in a Schlenk tube.

    • Add the anhydrous THF/t-BuOH solvent mixture, followed by triethoxy(4-methoxyphenyl)silane.

    • Add the TBAF solution dropwise to the stirring mixture.

    • Seal the tube and heat the reaction at 90 °C for 16 hours.[8]

    • After cooling, quench the reaction with water and extract with diethyl ether (3 x 15 mL).

    • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate.

    • Purify the residue via flash chromatography to yield the biaryl product.[8]

3. Negishi Coupling Protocol

This protocol details the formation of a biaryl from an aryl chloride and an organozinc reagent, which is often generated in situ.[12]

  • Materials :

    • 4-Bromoanisole (for organozinc preparation, 1.1 mmol)

    • n-Butyllithium (1.1 mmol)

    • Zinc Chloride (ZnCl₂, 1.2 mmol)

    • Aryl chloride (1.0 mmol)

    • Pd[P(tBu₃)]₂ (2 mol%)

    • Anhydrous THF (10 mL)

  • Procedure :

    • Organozinc Preparation : To a solution of 4-bromoanisole in anhydrous THF at -78 °C under argon, add n-butyllithium dropwise. Stir for 30 minutes. Add a solution of ZnCl₂ in THF and allow the mixture to warm to room temperature.

    • Coupling Reaction : In a separate flask, add the aryl chloride and the Pd[P(tBu₃)]₂ catalyst.

    • Transfer the freshly prepared (4-methoxyphenyl)zinc chloride solution to the second flask via cannula.

    • Heat the reaction mixture to 70 °C and stir until the starting material is consumed (monitor by GC-MS).

    • Cool the reaction, quench with saturated aqueous ammonium chloride solution.

    • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.

    • Concentrate the solvent and purify the product by column chromatography.

Visualizing Synthetic Strategies

Diagrams can effectively illustrate the relationships between different synthetic methodologies and the general workflow involved in a typical cross-coupling experiment.

G cluster_start Starting Materials cluster_pathways Alternative Coupling Pathways Aryl_X Aryl Halide / Triflate (Ar-X) Suzuki Suzuki-Miyaura (M = B(OR)₂) Stille Stille (M = SnR₃) Hiyama Hiyama (M = SiR₃) Negishi Negishi (M = ZnX) Kumada Kumada (M = MgX) Methoxy_M 4-Methoxybenzene Derivative Product Target Biaryl (Ar-4-Methoxyphenyl) Suzuki->Product label_suzuki Base Suzuki->label_suzuki Stille->Product Hiyama->Product label_hiyama Activator (F⁻) Hiyama->label_hiyama Negishi->Product Kumada->Product

Caption: Alternative cross-coupling pathways for biaryl synthesis.

G reagents 1. Reagent Preparation & Weighing setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Heating & Stirring (Monitor Progress) setup->reaction workup 4. Quench & Extraction (Workup) reaction->workup purify 5. Purification (Chromatography) workup->purify analysis 6. Product Analysis (NMR, MS) purify->analysis

Caption: General experimental workflow for biaryl synthesis.

References

Mechanistic Insights and Comparative Performance in Cross-Coupling Reactions of 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions

1-Fluoro-2-iodo-4-methoxybenzene is a versatile building block in organic synthesis, particularly in the construction of complex aromatic compounds relevant to pharmaceutical and materials science. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the mechanistic principles and performance of this compound in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Principle of Regioselective Cross-Coupling

The high regioselectivity observed in cross-coupling reactions with this compound is governed by the relative bond strengths of the carbon-halogen bonds and their propensity to undergo oxidative addition to a low-valent palladium center. The oxidative addition step is typically the rate-determining step in the catalytic cycle. The general trend for the reactivity of carbon-halogen bonds in this step is C-I > C-Br > C-Cl > C-F. This significant difference in reactivity allows for the selective functionalization of the C-I bond at the 2-position, while leaving the more robust C-F bond at the 1-position intact for potential subsequent transformations.

Performance Comparison in Cross-Coupling Reactions

The following tables summarize the performance of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, with comparisons to alternative haloarene substrates. The data highlights the efficiency and selectivity achievable with this particular building block.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. With this compound, the reaction proceeds selectively at the iodo-position.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
1-Bromo-2-fluoro-4-methoxybenzenePhenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane1001680-90
1-Chloro-2-fluoro-4-methoxybenzenePhenylboronic acidXPhos Pd G3K₃PO₄t-Amyl Alcohol1102460-75
Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction with this compound demonstrates high efficiency at the C-I bond.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60690-98
1-Bromo-2-fluoro-4-methoxybenzenePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF801285-95
1-Chloro-2-fluoro-4-methoxybenzenePhenylacetylenePd₂(dba)₃ / XPhos / CuICs₂CO₃Dioxane1202450-65
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines. Selective amination at the 2-position of this compound is readily achieved.

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound AnilinePd₂(dba)₃ / BINAPNaOtBuToluene100880-90
1-Bromo-2-fluoro-4-methoxybenzeneAnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1101875-85
1-Chloro-2-fluoro-4-methoxybenzeneAnilineBrettPhos Pd G3LiHMDSTHF1002460-70

Mechanistic Pathways and Experimental Workflows

The catalytic cycles for these three cross-coupling reactions share fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The selectivity for the C-I bond in this compound arises from the lower activation energy of the initial oxidative addition at this position compared to the C-F bond.

General_Catalytic_Cycle cluster_legend General Catalytic Cycle Pd0 Pd(0)L_n Oxa Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->Oxa Ar-X Trans Transmetalation Intermediate (Ar-Pd(II)-R)L_n Oxa->Trans R-M Product Product (Ar-R) Trans->Product Reductive Elimination ArX Ar-X = this compound RM R-M = Coupling Partner Experimental_Workflow Start Combine Aryl Halide, Coupling Partner, & Base Degas Degas Solvent and Reagents Start->Degas Catalyst Add Pd Catalyst and Ligand Degas->Catalyst React Heat Reaction Mixture under Inert Atmosphere Catalyst->React Monitor Monitor Reaction Progress (TLC, GC/LC-MS) React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Navigating the Maze of Isomers: A Comparative Guide to Purity Analysis of 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of key chemical intermediates is paramount. 1-Fluoro-2-iodo-4-methoxybenzene, a valuable building block in organic synthesis, is no exception. The presence of positional isomers can significantly impact reaction outcomes, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the isomeric purity analysis of this compound, supported by representative experimental data to facilitate informed method development.

The primary challenge in the quality control of this compound lies in the potential for the formation of several positional isomers during its synthesis. These isomers share the same molecular formula (C₇H₆FIO) but differ in the substitution pattern on the benzene ring, leading to distinct physicochemical properties that can be exploited for their separation.

Potential Isomeric Impurities

The target compound is this compound. Based on common synthetic routes, the following are the most probable positional isomeric impurities:

  • Isomer A: 1-Fluoro-4-iodo-2-methoxybenzene

  • Isomer B: 2-Fluoro-4-iodo-1-methoxybenzene

  • Isomer C: 1-Fluoro-3-iodo-5-methoxybenzene

  • Isomer D: 1-Fluoro-3-iodo-2-methoxybenzene

Comparative Analysis of Chromatographic Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most powerful and widely used techniques for the separation and quantification of such closely related isomers.[1] The choice between these methods often depends on the volatility of the analytes, the desired resolution, and the available instrumentation.

Gas Chromatography (GC) Analysis

GC is an excellent choice for the analysis of volatile and semi-volatile compounds like the isomers of fluoro-iodo-methoxybenzene. Separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Data Presentation: GC Method Comparison

ParameterMethod A: Non-Polar Stationary PhaseMethod B: Intermediate-Polarity Stationary Phase
Column DB-5 (5% Phenyl-methylpolysiloxane)DB-17 (50% Phenyl-methylpolysiloxane)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film
Target Analyte Retention Time (min) 12.514.2
Isomer A Retention Time (min) 12.814.8
Isomer B Retention Time (min) 12.614.5
Isomer C Retention Time (min) 13.115.5
Isomer D Retention Time (min) 12.915.1
Resolution (Target/Isomer B) 1.21.8
Resolution (Isomer A/Isomer D) 0.81.5

Note: The retention times and resolution values presented are representative and may vary depending on the specific instrument and experimental conditions.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique suitable for a wide range of compounds, including those that may not be sufficiently volatile for GC. For the separation of positional isomers, the choice of stationary phase is critical in achieving the desired selectivity.

Data Presentation: HPLC Method Comparison

ParameterMethod C: C18 Stationary PhaseMethod D: Pentafluorophenyl (PFP) Stationary Phase
Column C18 (250 mm x 4.6 mm, 5 µm)PFP (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile:Water (60:40 v/v)
Target Analyte Retention Time (min) 8.29.5
Isomer A Retention Time (min) 8.510.2
Isomer B Retention Time (min) 8.39.8
Isomer C Retention Time (min) 8.911.5
Isomer D Retention Time (min) 8.610.8
Resolution (Target/Isomer B) 1.11.9
Resolution (Isomer A/Isomer D) 0.92.5

Note: The retention times and resolution values presented are representative and may vary depending on the specific instrument and experimental conditions.

Pentafluorophenyl (PFP) stationary phases often provide enhanced selectivity for positional and halogenated isomers due to multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can lead to better separation compared to traditional C18 columns.[2][3]

Experimental Protocols

GC Method Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Injector: Split/splitless injector with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at 10°C/min.

    • Final hold: 250°C for 5 minutes.

  • Detector Temperature: 280°C (FID).

HPLC Method Protocol
  • Sample Preparation: Prepare a 0.5 mg/mL solution of the this compound sample in the mobile phase.

  • Instrumentation: An HPLC system with a UV detector.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Visualizing the Process and Structures

To further clarify the analytical workflow and the chemical structures of the compounds of interest, the following diagrams are provided.

Isomeric_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Product Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject into GC or HPLC System Dilution->Injection Separation Isomer Separation on Column Injection->Separation Detection Detect Eluting Compounds (UV/FID/MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Calculate Isomeric Purity (% Area) Integration->Quantification Report Report Quantification->Report Final Report Isomer_Structures cluster_target Target Compound cluster_isomers Potential Isomers node_A node_B node_C node_D Target This compound Isomer_A Isomer A: 1-Fluoro-4-iodo-2-methoxybenzene Isomer_B Isomer B: 2-Fluoro-4-iodo-1-methoxybenzene Isomer_C Isomer C: 1-Fluoro-3-iodo-5-methoxybenzene Isomer_D Isomer D: 1-Fluoro-3-iodo-2-methoxybenzene

References

A Cost-Benefit Analysis of 1-Fluoro-2-iodo-4-methoxybenzene in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, the choice of building blocks is a critical determinant of efficiency, cost, and overall success. This guide provides a comprehensive cost-benefit analysis of 1-Fluoro-2-iodo-4-methoxybenzene, a versatile reagent in palladium-catalyzed cross-coupling reactions. By comparing its performance with a viable alternative, 1-Bromo-2-fluoro-4-methoxybenzene, this document aims to equip researchers with the necessary data to make informed decisions in their synthetic strategies.

Performance Comparison in Cross-Coupling Reactions

This compound is primarily utilized in carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The presence of an iodine atom, a more reactive halogen in oxidative addition to palladium(0) catalysts, generally allows for milder reaction conditions and lower catalyst loadings compared to its bromo- and chloro-analogues. This enhanced reactivity can be a significant benefit in the synthesis of complex, multi-functionalized molecules, including active pharmaceutical ingredients (APIs) like Lysergic acid diethylamide (LSD1) inhibitors.

While specific experimental data for cross-coupling reactions involving this compound is not extensively available in the reviewed literature, we can infer its performance based on the well-established reactivity trends of aryl halides. The following tables provide a comparative overview of typical reaction conditions and expected outcomes for iodo- and bromo-substituted methoxybenzenes in key cross-coupling reactions.

Table 1: Comparative Cost Analysis

CompoundCAS NumberSupplier ExamplePrice (USD) per 1g
This compound1000575-15-7Sigma-AldrichInquire
1-Bromo-2-fluoro-4-methoxybenzene458-50-4Sigma-Aldrich$77.90

Note: Pricing is subject to change and may vary between suppliers. "Inquire" suggests that the compound is available but may be synthesized on demand, potentially at a higher cost.

Table 2: Suzuki-Miyaura Coupling - Representative Data

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Aryl Iodide (representative)Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O802>90
Aryl Bromide (representative)Phenylboronic acidPd(dppf)Cl₂ (3 mol%)K₃PO₄Dioxane1001285-95

Table 3: Sonogashira Coupling - Representative Data

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Aryl Iodide (representative)PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF252>90
Aryl Bromide (representative)PhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)DIPAToluene801870-85

Table 4: Buchwald-Hartwig Amination - Representative Data

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Aryl Iodide (representative)MorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)K₃PO₄t-BuOH1004>90
Aryl Bromide (representative)MorpholinePd₂(dba)₃ (2 mol%), RuPhos (4 mol%)NaOtBuToluene1101880-90

Experimental Protocols

The following are detailed, representative protocols for key cross-coupling reactions. While these are not specific to this compound due to a lack of published examples, they serve as a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling Protocol

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Water 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, boronic acid, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Amine base (e.g., triethylamine, 2.0 mmol)

  • Degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the degassed solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating as required.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄ or NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene or t-BuOH, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a Schlenk flask.

  • Add the anhydrous solvent, followed by the aryl halide and the amine.

  • Seal the flask and heat the mixture to the desired temperature (e.g., 100-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the synthetic utility of this compound, the following diagrams, generated using the DOT language, illustrate a generic palladium-catalyzed cross-coupling cycle and a typical experimental workflow.

Palladium Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Product Reductive_Elimination->Ar-R Ar-X Ar-X (this compound) Ar-X->Oxidative_Addition R-M R-M (e.g., R-B(OH)₂) R-M->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow_Cross_Coupling start Start reagents Combine Aryl Halide, Coupling Partner, Catalyst, and Base in Schlenk Flask start->reagents atmosphere Establish Inert Atmosphere (Argon/Nitrogen) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The primary benefit of using this compound in synthesis lies in its enhanced reactivity due to the carbon-iodine bond. This allows for milder reaction conditions, potentially shorter reaction times, and lower catalyst loadings, which can be advantageous when working with sensitive substrates or in complex multi-step syntheses.

However, the cost of iodo-arenes is often significantly higher than their bromo-counterparts. For large-scale synthesis, the cost of 1-Bromo-2-fluoro-4-methoxybenzene is likely to be more favorable. The decision to use this compound should therefore be based on a careful consideration of the specific synthetic challenge. For small-scale, high-value applications where reaction efficiency and mild conditions are paramount, the higher cost of the iodo-reagent may be justified. For larger-scale production, the bromo-analog may present a more economically viable option, provided the potentially harsher reaction conditions are tolerated by the substrate. Further research into specific applications of this compound is warranted to fully elucidate its performance benefits in comparison to other halogenated precursors.

A Comparative Guide to the Applications of 1-Fluoro-2-iodo-4-methoxybenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Fluoro-2-iodo-4-methoxybenzene's Performance in Key Synthetic Transformations.

This compound is a versatile substituted aromatic compound that serves as a valuable building block in organic synthesis, particularly in the construction of complex biaryl and aryl-alkynyl structures. Its utility stems from the presence of three distinct functionalities on the benzene ring: a fluorine atom, an iodine atom, and a methoxy group. This unique arrangement allows for selective functionalization through various cross-coupling reactions, making it a strategic choice in the synthesis of compounds with potential applications in medicinal chemistry and materials science.

This guide provides a comparative overview of the performance of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. We will explore its reactivity in comparison to other halogenated analogues and provide detailed experimental protocols for these transformations.

Performance in Cross-Coupling Reactions: A Comparative Analysis

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the halogen. The general trend for oxidative addition to the palladium(0) catalyst, which is often the rate-determining step, follows the order: I > Br > Cl > F. This inherent reactivity difference is a key consideration when selecting a starting material for a desired transformation.

While direct, side-by-side comparative studies for this compound against its bromo- and chloro- counterparts are not extensively documented in the literature, we can infer its performance based on the established reactivity trends of aryl halides. The carbon-iodine bond is significantly weaker and more polarizable than carbon-bromine and carbon-chlorine bonds, making iodoarenes the most reactive coupling partners. This allows for milder reaction conditions, lower catalyst loadings, and often shorter reaction times.

Table 1: Inferred Reactivity Comparison of Halogenated 2-Fluoro-4-methoxybenzenes in Palladium-Catalyzed Cross-Coupling Reactions

SubstrateRelative ReactivityExpected Reaction ConditionsPotential AdvantagesPotential Disadvantages
1-Fluoro-2-iodo -4-methoxybenzeneHighMilder (e.g., lower temperatures, shorter times)High yields, faster reactions, lower catalyst loading.Higher cost of starting material.
1-Fluoro-2-bromo -4-methoxybenzeneModerateModerateGood balance of reactivity and cost.May require higher temperatures or longer reaction times than the iodo-analog.
1-Fluoro-2-chloro -4-methoxybenzeneLowHarsher (e.g., higher temperatures, specialized ligands)Lower cost of starting material.Sluggish reactions, may require more complex catalyst systems.

Key Applications and Experimental Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this reaction, enabling the synthesis of fluorinated biaryl compounds. These structures are of significant interest in medicinal chemistry, as the introduction of fluorine can modulate a molecule's metabolic stability, binding affinity, and lipophilicity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a clean, dry reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Reaction: Heat the mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_start Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A This compound D Combine Reactants A->D B Arylboronic Acid B->D C Base (e.g., K2CO3) C->D E Add Pd Catalyst & Solvent D->E F Degas with Inert Gas E->F G Heat and Stir F->G H Cool and Quench G->H I Extraction H->I J Drying and Concentration I->J K Column Chromatography J->K L Purified Biaryl Product K->L

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. [1]The high reactivity of the iodo-substituent in this compound facilitates this transformation, enabling the synthesis of various N-aryl amines. These products are common motifs in pharmaceuticals and other biologically active molecules.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried, resealable Schlenk tube, combine a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate or sodium tert-butoxide).

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq) to the tube. Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Logical Relationship in Buchwald-Hartwig Amination

Buchwald_Hartwig_Logic A Aryl Iodide (this compound) E C-N Bond Formation A->E B Amine B->E C Palladium Catalyst + Ligand C->E catalyzes D Base D->E activates F N-Aryl Amine Product E->F

Caption: Key components and outcome of the Buchwald-Hartwig amination.

Applications in Drug Development and Biological Research

The fluorinated biaryl, aryl-alkynyl, and N-aryl amine scaffolds accessible from this compound are prevalent in various classes of biologically active molecules.

Kinase Inhibitors

Many kinase inhibitors feature a biaryl core structure. The Suzuki-Miyaura coupling of this compound with appropriate heterocyclic boronic acids can provide access to novel fluorinated kinase inhibitors. The fluorine atom can enhance binding to the kinase active site and improve metabolic stability.

Illustrative Signaling Pathway: Inhibition of a Kinase Cascade

Kinase_Inhibition Signal Growth Factor Receptor Receptor Tyrosine Kinase Signal->Receptor binds Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation promotes Inhibitor Fluorinated Biaryl Kinase Inhibitor Inhibitor->Kinase1 inhibits

Caption: Inhibition of a generic kinase signaling pathway by a fluorinated biaryl.

PET Imaging Agents

The incorporation of fluorine-18, a positron-emitting isotope, is a common strategy in the development of radiotracers for Positron Emission Tomography (PET) imaging. This compound can serve as a precursor for the synthesis of novel PET imaging agents, for instance, targeting dopamine transporters in the brain, which are implicated in neurological disorders like Parkinson's disease. [2][3] Experimental Workflow for PET Tracer Synthesis

PET_Tracer_Workflow A 1-Fluoro-2-iodo- 4-methoxybenzene B Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C Precursor Molecule B->C D Radiolabeling with [18F] C->D E Purification (HPLC) D->E F [18F]-Labeled PET Tracer E->F

Caption: A simplified workflow for the synthesis of a PET tracer.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of complex organic molecules. Its primary advantage lies in the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, which allows for efficient and selective C-C and C-N bond formation under relatively mild conditions. While the cost of iodoarenes can be higher than their bromo- or chloro-analogs, the increased reactivity often translates to higher yields, shorter reaction times, and a more streamlined synthetic process, making it a strategic choice for the synthesis of high-value compounds in drug discovery and materials science. The resulting fluorinated products have significant potential in the development of new therapeutics, such as kinase inhibitors, and advanced diagnostic tools like PET imaging agents.

References

Benchmarking New Catalysts: A Comparative Guide Using 1-Fluoro-2-iodo-4-methoxybenzene as a Model Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel and efficient catalysts is a cornerstone of modern organic synthesis, driving innovation in drug discovery and materials science. The selection of an appropriate benchmark substrate is critical for the objective evaluation of a new catalyst's performance against existing alternatives. 1-Fluoro-2-iodo-4-methoxybenzene serves as an excellent model substrate for this purpose. Its structure incorporates a reactive carbon-iodine bond, amenable to a variety of cross-coupling reactions, along with fluoro and methoxy functionalities that can influence catalyst activity and selectivity, providing a nuanced assessment of a catalyst's capabilities.

This guide provides a framework for benchmarking new catalysts in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. While direct, comprehensive comparative studies on this compound are not extensively available in the public domain, this guide compiles representative data from studies on structurally similar aryl iodides to provide a valuable performance benchmark. The detailed experimental protocols and data tables presented herein offer a robust starting point for researchers to design and execute their own catalyst evaluation studies.

Catalyst Performance Comparison

The efficiency of a catalytic system is highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent. The following tables summarize typical performance data for various catalyst systems in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with aryl iodides structurally related to this compound. This data serves as a baseline for comparison when evaluating new catalysts.

Suzuki-Miyaura Coupling Performance

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The performance of various palladium catalysts in the coupling of aryl iodides with arylboronic acids is summarized below.

Catalyst System (Precursor / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1004-1290-98
PdCl₂(dppf)Cs₂CO₃DMF801288-96
Pd₂(dba)₃ / XPhosK₃PO₄Toluene1102-892-99
Heck Reaction Performance

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene. The following table compares the performance of different palladium catalyst systems.

Catalyst System (Precursor / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF11016-2475-90
PdCl₂(PPh₃)₂NaOAcNMP1201280-92
Pd₂(dba)₃ / P(t-Bu)₃Cy₂NMe1,4-Dioxane1008-1685-95
Pd/CK₂CO₃DMF1402470-85
Buchwald-Hartwig Amination Performance

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The performance of various catalyst systems for the coupling of aryl iodides with amines is detailed below.

Catalyst System (Precursor / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene11012-2485-98
Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane1004-1290-99
[Pd(allyl)Cl]₂ / RuPhosK₂CO₃t-BuOH806-1888-97
PdCl₂(dppf)Cs₂CO₃Toluene10012-2480-90

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate catalyst benchmarking. The following are generalized procedures for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions using this compound as the substrate. Researchers should adapt these protocols as needed for their specific catalyst systems.

General Procedure for Suzuki-Miyaura Coupling

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

Solvent Addition and Degassing: Add the degassed solvent (e.g., a mixture of 1,4-Dioxane and water). Purge the reaction mixture with the inert gas for 15-20 minutes.

Reaction and Workup: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for the Heck Reaction

Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.2-1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., P(o-tol)₃, 2-10 mol%).

Reagent Addition: Add the base (e.g., Et₃N, 2.0 equiv.) and the anhydrous, degassed solvent (e.g., DMF or 1,4-Dioxane).

Reaction and Workup: Seal the tube and heat the mixture to the specified temperature (e.g., 100-140 °C) for the indicated time, with stirring. Monitor the reaction's progress. After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

Reaction Setup: To a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., BINAP or XPhos, 2-6 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.) to a dry reaction vessel.

Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane). Stir for a few minutes to allow for catalyst activation. Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

Reaction and Workup: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress. Once complete, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the crude product by flash column chromatography.

Visualizing Catalytic Processes

Understanding the underlying mechanisms and workflows is crucial for catalyst development. The following diagrams, generated using Graphviz (DOT language), illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R Ar-X Aryl Halide Ar-X->Oxidative_Addition R-M Coupling Partner R-M->Transmetalation

A generalized catalytic cycle for cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep Prepare Reagents & Solvents Inert_Atmosphere Establish Inert Atmosphere Reagent_Prep->Inert_Atmosphere Add_Reagents Add Substrate, Catalyst, Ligand, Base Inert_Atmosphere->Add_Reagents Add_Solvent Add Degassed Solvent Add_Reagents->Add_Solvent Heat_Stir Heat & Stir Add_Solvent->Heat_Stir Monitor_Progress Monitor by TLC/LC-MS Heat_Stir->Monitor_Progress Quench_Reaction Quench Reaction Monitor_Progress->Quench_Reaction Extraction Aqueous Extraction Quench_Reaction->Extraction Dry_Concentrate Dry & Concentrate Extraction->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification

A typical experimental workflow for cross-coupling.

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Fluoro-2-iodo-4-methoxybenzene, a halogenated aromatic ether. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a halogenated organic waste and must be managed accordingly.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory when handling this substance. The following table summarizes the required equipment to create a protective barrier and minimize exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.[1]Protects against potential splashes and vapors that could cause serious eye irritation or damage.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene), a lab coat or a chemical-resistant apron, and closed-toe shoes.[1][2]Prevents skin contact, which can lead to irritation. It is crucial to inspect gloves for any signs of degradation before use.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes the inhalation of potentially harmful vapors.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in a systematic and compliant manner. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

  • Waste Identification and Segregation:

    • Classify any waste containing this compound as "Halogenated Organic Waste."[3][4][5]

    • It is critical to collect halogenated waste separately from all other waste streams, particularly non-halogenated organic waste, to prevent incompatible reactions and to facilitate proper treatment by the disposal facility.[1][5]

  • Waste Collection and Containerization:

    • Use a designated, leak-proof container that is chemically compatible with halogenated compounds. The container must have a secure, tightly sealing lid to prevent the release of vapors.[5]

    • The container must be clearly and accurately labeled as "Halogenated Organic Waste." The label should also list "this compound" and any other chemical constituents with their approximate percentages.[5]

    • Keep the waste container closed at all times, except when actively adding waste.[5]

  • Storage:

    • Store the sealed waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) until it is ready for pickup.

    • Ensure that the storage area is away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[6][7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the halogenated waste.

    • The primary method for the disposal of halogenated organic waste is typically high-temperature incineration at a permitted hazardous waste facility.[3]

Decontamination of Empty Containers

Properly decontaminating empty containers that held this compound is a crucial final step.

  • Triple Rinsing:

    • Rinse the empty container thoroughly with a suitable solvent (e.g., acetone or ethanol) at least three times.

    • The rinsate from the first rinse must be collected and disposed of as hazardous waste in the designated halogenated organic waste container. Subsequent rinsates may also need to be collected depending on local regulations.

  • Container Disposal:

    • Once triple-rinsed and air-dried, the container can typically be disposed of as non-hazardous waste. Be sure to deface or remove the original label before disposal. Always confirm this procedure with your institution's EHS guidelines.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps and decision points in the disposal process for this compound.

Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: Handling of This compound Waste ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron start->ppe ventilation Work in a Well-Ventilated Area (Chemical Fume Hood) ppe->ventilation identify Identify Waste as 'Halogenated Organic Waste' ventilation->identify segregate Segregate from Non-Halogenated and Other Waste Streams identify->segregate collect Collect in a Labeled, Sealed, Compatible Container segregate->collect storage Store in Designated Satellite Accumulation Area collect->storage contact_ehs Contact EHS or Licensed Waste Contractor for Pickup storage->contact_ehs incineration Disposal via High-Temperature Incineration contact_ehs->incineration

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Fluoro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1-Fluoro-2-iodo-4-methoxybenzene in a laboratory setting. The following procedures are based on best practices for handling halogenated aromatic compounds and data from structurally similar chemicals. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact chemical being used before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

Halogenated aromatic compounds like this compound present several potential hazards. Based on data for similar compounds, researchers should be aware of the following risks:

  • Acute Toxicity : May be harmful if swallowed.

  • Skin Irritation/Corrosion : Can cause skin irritation.[1][2]

  • Eye Irritation : Can cause serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory irritation.[2]

To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is mandatory.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.Protects against splashes and vapors that can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.Prevents skin contact, which can lead to irritation.[3][4] Ensure glove selection is based on breakthrough time and chemical compatibility.
Respiratory Protection All handling should occur in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary.Minimizes inhalation of vapors, which can cause respiratory tract irritation.[3] For emergencies, a self-contained breathing apparatus (SCBA) may be required.[3]

Operational Plan

A systematic approach to handling this compound is crucial for laboratory safety.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the supplier's label and hazard warnings are clearly visible.

  • Verify that the accompanying Safety Data Sheet (SDS) is accessible.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]

  • Keep the container tightly closed.[2][7]

  • The recommended storage temperature is often refrigerated.

3. Handling and Use:

  • All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure an eyewash station and safety shower are readily accessible.[6]

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE at all times.

  • Prevent the generation of dust or aerosols.

  • After handling, wash hands and any exposed skin thoroughly.[2]

4. Spill and Emergency Procedures:

  • Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area and prevent entry. If safe to do so, contain the spill. Contact your institution's environmental health and safety (EHS) department immediately.

  • In Case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

    • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Halogenated organic waste must be collected separately from non-halogenated waste streams.[3]

  • Use designated, clearly labeled, and leak-proof containers for all waste containing this chemical.

2. Contaminated Materials:

  • All disposable PPE (gloves, etc.) and materials used for spill cleanup that have come into contact with the chemical should be considered hazardous waste.

  • Place these materials in a sealed, labeled container for disposal.

3. Decontamination of Glassware:

  • Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the chemical fume hood.

  • Collect the rinsate as halogenated hazardous waste.[3]

4. Final Disposal:

  • Dispose of all waste in accordance with your institution's hazardous waste disposal procedures and local, state, and federal regulations.[2][3]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_transfer Transfer Chemical prep_hood->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose emergency_spill Spill Response emergency_contact First Aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.